molecular formula C10H10O3 B104580 4-(Oxiran-2-ylmethoxy)benzaldehyde CAS No. 14697-49-5

4-(Oxiran-2-ylmethoxy)benzaldehyde

Cat. No.: B104580
CAS No.: 14697-49-5
M. Wt: 178.18 g/mol
InChI Key: VAKABUBSGYOQIM-UHFFFAOYSA-N
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Description

4-(Oxiran-2-ylmethoxy)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxiran-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-5-8-1-3-9(4-2-8)12-6-10-7-13-10/h1-5,10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKABUBSGYOQIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(Oxiran-2-ylmethoxy)benzaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Oxiran-2-ylmethoxy)benzaldehyde (CAS No. 14697-49-5), a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug development. Possessing both a reactive aldehyde and a strained epoxide ring, this molecule serves as a versatile building block for the synthesis of complex molecular architectures. This document details its chemical identity, physicochemical properties, and provides an in-depth analysis of its spectral characteristics. Furthermore, it outlines a robust protocol for its synthesis via the Williamson ether synthesis, explores the mechanistic details of its key chemical transformations—particularly epoxide ring-opening—and discusses its application as a key intermediate in the synthesis of pharmaceutical agents. Safety protocols and handling procedures are also provided to ensure its safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, also known as 4-(2,3-epoxypropoxy)benzaldehyde or p-(glycidyloxy)benzaldehyde, is a key synthetic intermediate.[1] Its structure uniquely combines an aromatic aldehyde with a glycidyl ether moiety.

Table 1: Chemical Identifiers and Names

IdentifierValue
CAS Number 14697-49-5[2][3]
Molecular Formula C₁₀H₁₀O₃[1]
Synonyms 4-(2,3-Epoxypropoxy)benzaldehyde, p-(Glycidyloxy)benzaldehyde, Benzaldehyde, 4-(oxiranylmethoxy)-[1][4]
InChI Key VAKABUBSGYOQIM-UHFFFAOYSA-N[1]
SMILES C1C(O1)COC2=CC=C(C=C2)C=O[1]

The physical and chemical properties of this compound are summarized below. Its low melting point means it may be encountered as a pale brown solid, semi-solid, or liquid at ambient laboratory temperatures.[5]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Molecular Weight 178.19 g/mol [2]
Appearance Pale brown solid, semi-solid or liquid[5]
Melting Point 29-32 °C[5]
Boiling Point 155 °C at 0.5 Torr[5]
Topological Polar Surface Area 38.8 Ų[1]
Rotatable Bond Count 4[1]

Synthesis and Mechanistic Insights

The most common and industrially scalable synthesis of this compound is the Williamson ether synthesis. This well-established Sₙ2 reaction provides a direct and efficient route from readily available starting materials.[5]

Causality of Experimental Design

The synthesis involves the reaction of 4-hydroxybenzaldehyde with epichlorohydrin. The choice of a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is critical. The base serves to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, which is weakly acidic (pKa ≈ 7-8). This deprotonation generates the more nucleophilic phenoxide anion.

The phenoxide then acts as the nucleophile, attacking the electrophilic primary carbon of epichlorohydrin. This carbon is activated towards nucleophilic attack because it bears the leaving group (chloride). The reaction proceeds via an Sₙ2 mechanism, which involves a backside attack and inversion of stereochemistry if the carbon were chiral.[2] In the subsequent step, the intermediate alkoxide attacks the carbon bearing the chloride in an intramolecular Sₙ2 reaction to form the desired epoxide ring.

Aprotic polar solvents like DMF or acetonitrile are often employed to increase the reaction rate by solvating the cation of the base, thereby leaving the phenoxide anion more "naked" and nucleophilic.[6]

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Conditions R1 4-Hydroxybenzaldehyde Intermediate Phenoxide Anion (Nucleophile) R1->Intermediate Deprotonation R2 Epichlorohydrin Product This compound R2->Product Williamson Ether Synthesis (Sₙ2 Mechanism) Base Base (e.g., NaOH, K₂CO₃) Solvent Solvent (e.g., DMF) Intermediate->Product Williamson Ether Synthesis (Sₙ2 Mechanism) caption Fig 1. Synthesis workflow.

Caption: Fig 1. Synthesis workflow.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on the principles of the Williamson ether synthesis and should be adapted and optimized as necessary.

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzaldehyde (e.g., 12.2 g, 0.1 mol) and a suitable solvent such as acetone or DMF (100 mL).

  • Base Addition: Add a powdered anhydrous base like potassium carbonate (e.g., 15.2 g, 0.11 mol). Stir the suspension vigorously.

  • Alkylating Agent: Add epichlorohydrin (e.g., 9.5 mL, 0.12 mol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-hydroxybenzaldehyde spot.

  • Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KCl byproduct) and wash the filter cake with a small amount of the solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Purification: Dissolve the resulting crude oil in a suitable organic solvent like ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The product can be further purified by vacuum distillation or column chromatography on silica gel if a higher purity is required.

Predicted Spectral Characterization

Disclaimer: Experimental spectra for this compound are not widely available in public databases. The following analysis is a prediction based on the known spectral data of its constituent functional groups and analogous structures.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • δ 9.88 (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon.

  • δ 7.85 (d, J=8.8 Hz, 2H): These are the two aromatic protons ortho to the aldehyde group. They are deshielded by the electron-withdrawing carbonyl group.

  • δ 7.05 (d, J=8.8 Hz, 2H): These are the two aromatic protons ortho to the glycidyl ether group. They are slightly more shielded than their counterparts due to the electron-donating nature of the ether oxygen.

  • δ 4.35 (dd, J=11.2, 3.1 Hz, 1H) & δ 4.00 (dd, J=11.2, 5.8 Hz, 1H): These two signals (doublet of doublets) represent the diastereotopic protons of the -O-CH₂- group attached to the aromatic ring.

  • δ 3.40 (m, 1H): This multiplet corresponds to the proton on the chiral center of the epoxide ring (-CH-).

  • δ 2.95 (dd, J=4.8, 4.1 Hz, 1H) & δ 2.80 (dd, J=4.8, 2.6 Hz, 1H): These signals represent the two diastereotopic protons of the -CH₂- group of the epoxide ring.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
  • δ 190.8: Aldehyde carbonyl carbon (C=O).[7]

  • δ 163.5: Aromatic carbon attached to the ether oxygen (C-O).

  • δ 132.0: Aromatic carbons ortho to the aldehyde.

  • δ 130.5: Aromatic ipso-carbon attached to the aldehyde group.

  • δ 115.0: Aromatic carbons ortho to the ether oxygen.

  • δ 69.0: Methylene carbon of the glycidyl ether attached to the phenoxy group (-O-CH₂-).

  • δ 50.0: Methine carbon of the epoxide ring (-CH-).

  • δ 44.8: Methylene carbon of the epoxide ring (-CH₂-).

Predicted FT-IR Spectrum

Table 3: Predicted Key FT-IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration TypeCharacteristics
~3070Aromatic C-HStretchSharp, medium
~2930Aliphatic C-HStretchMedium
~2830 & ~2730Aldehyde C-HStretch (Fermi doublet)Two distinct, medium peaks[8]
~1700Aldehyde C=OStretchStrong, sharp[9]
~1600, ~1580Aromatic C=CStretchStrong to medium
~1250Aryl-O-CAsymmetric StretchStrong
~1040C-O-CSymmetric StretchStrong
~915 & ~830Epoxide RingC-O Stretch / Ring bendMedium to strong[1]
Predicted Mass Spectrum (EI)
  • Molecular Ion [M]⁺•: Expected at m/z = 178.

  • [M-1]⁺: A peak at m/z = 177, corresponding to the loss of the aldehydic hydrogen radical, is highly probable.[10]

  • [M-29]⁺: A peak at m/z = 149 from the loss of the -CHO group.

  • Base Peak: A major fragment at m/z = 121, corresponding to the stable 4-hydroxybenzoyl cation, formed by cleavage of the ether bond and loss of the C₃H₅O fragment.

  • Other Fragments: A peak at m/z = 57 corresponding to the glycidyl cation [C₃H₅O]⁺ is also expected.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the aldehyde and the epoxide.

Epoxide Ring-Opening Reactions

The high ring strain (approx. 13 kcal/mol) of the epoxide makes it susceptible to nucleophilic attack, even without acid catalysis.[11] Under basic or nucleophilic conditions, the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile preferentially attacks the least sterically hindered carbon of the epoxide (the terminal -CH₂ group), leading to inversion of stereochemistry at that center.[11]

This reaction is fundamental to the synthesis of many β-blockers, a class of drugs used to manage cardiovascular conditions.[10] For example, reaction with an amine like isopropylamine opens the epoxide to form a secondary amine and a secondary alcohol, a core structure in many of these pharmaceuticals.

G cluster_epoxide Epoxide Reactions (Sₙ2) cluster_aldehyde Aldehyde Reactions start This compound n1 + Primary/Secondary Amines (R₂NH) start->n1 n2 + H₂O / OH⁻ start->n2 n3 + Thiols (RSH) start->n3 n4 + Wittig Reagents start->n4 n5 + Grignard Reagents (RMgX) start->n5 n6 + Primary Amines (RNH₂) (Reductive Amination) start->n6 p1 β-Amino Alcohols (e.g., β-blocker precursors) p2 Diols p3 Thioether Alcohols n1->p1 n2->p2 n3->p3 p4 Alkenes p5 Secondary Alcohols p6 Imines n4->p4 n5->p5 n6->p6 caption Fig 2. Divergent reactivity.

Caption: Fig 2. Divergent reactivity.

Detailed Experimental Protocol: Epoxide Opening with Isopropylamine

This protocol describes a representative aminolysis reaction, a key step in the synthesis of β-blocker pharmacophores.

  • Setup: In a sealed pressure vessel equipped with a magnetic stirrer, dissolve this compound (e.g., 8.9 g, 0.05 mol) in a suitable alcohol solvent like methanol or ethanol (50 mL).

  • Amine Addition: Add isopropylamine (e.g., 8.5 mL, 0.1 mol, 2 equivalents) to the solution.

  • Reaction: Seal the vessel and heat the mixture to 60-70°C. Stir at this temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Solvent Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent any pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess isopropylamine.

  • Purification: The resulting crude product, 1-(4-formylphenoxy)-3-(isopropylamino)propan-2-ol, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Aldehyde Group Transformations

The aldehyde functional group offers a wide array of synthetic possibilities, including:

  • Reductive Amination: To introduce further diversity by forming C-N bonds.

  • Wittig Reaction: For C=C double bond formation.

  • Grignard/Organolithium Addition: To form secondary alcohols.

  • Oxidation/Reduction: To form the corresponding carboxylic acid or primary alcohol.

The presence of these two distinct reactive sites allows for stepwise, selective functionalization, making this compound a valuable linker and scaffold molecule in combinatorial chemistry and drug discovery.[5]

Safety, Handling, and Storage

This compound should be handled with care in a well-ventilated laboratory fume hood. Based on safety data for analogous compounds, it is expected to cause skin and eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. It is recommended to store under an inert atmosphere (e.g., nitrogen) to prevent potential oxidation of the aldehyde group.[4]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases (which can catalyze uncontrolled epoxide polymerization).

Conclusion

This compound is a synthetically versatile intermediate with significant potential in organic synthesis, materials science, and particularly in pharmaceutical development. Its bifunctional nature allows for a range of selective chemical transformations, enabling the construction of complex molecules. The robust synthesis from 4-hydroxybenzaldehyde and the predictable reactivity of the epoxide ring make it a valuable tool for medicinal chemists, especially in the development of β-adrenergic receptor antagonists and other drug candidates. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe application in research and development.

References

  • CymitQuimica. (n.d.). CAS 14697-49-5: Benzaldehyde, 4-(oxiranylmethoxy)-.
  • Rajkumar, P., et al. (2021). FT-IR Spectrum of Benzaldehyde. ResearchGate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

  • Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde [Video]. YouTube.
  • Smolecule. (2023, August 15). Buy this compound | 14697-49-5.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • University of Richmond. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). p-(2,3-Epoxypropoxy)benzaldehyde. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: High-Yield Synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde, a valuable bifunctional building block in pharmaceutical and materials science. The synthesis is based on the Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with epichlorohydrin under basic conditions. This guide details the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for analytical characterization. Furthermore, it offers insights into the causality behind experimental choices, safety protocols for handling hazardous reagents, and troubleshooting advice to ensure a high-yield, reproducible synthesis.

Introduction and Scientific Background

This compound is a key intermediate possessing two reactive functional groups: an aldehyde and an epoxide. This unique structure allows for sequential or orthogonal chemical modifications, making it a versatile precursor for the synthesis of more complex molecules, including beta-blockers and other pharmacologically active compounds.[1]

The synthetic strategy detailed herein employs the Williamson ether synthesis, a robust and widely adopted method for forming ethers.[2][3] The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by the deprotonation of 4-hydroxybenzaldehyde, acts as a nucleophile. This phenoxide attacks the electrophilic primary carbon of epichlorohydrin, displacing the chloride leaving group. The resulting intermediate then undergoes an intramolecular cyclization to form the desired epoxide ring.

Causality of Reagent Selection:

  • 4-Hydroxybenzaldehyde: The starting phenol. Its hydroxyl group is sufficiently acidic to be deprotonated by a moderately strong base.

  • Epichlorohydrin: Serves as the electrophile and the source of the glycidyl group. It is highly reactive due to the presence of both a chloride leaving group and a strained epoxide ring.

  • Potassium Carbonate (K₂CO₃): A moderately strong base chosen to deprotonate the phenolic hydroxyl group. It is preferred over stronger bases like sodium hydroxide (NaOH) in some contexts to minimize side reactions, such as the hydrolysis of epichlorohydrin.[4] It is also easily removed during the work-up.

  • Acetone: An excellent polar aprotic solvent for this reaction. It readily dissolves the organic reactants and facilitates the SN2 reaction kinetics without interfering with the nucleophile.[4]

Reaction Scheme and Synthesis Workflow

The overall synthesis is a two-step, one-pot process involving the formation of a phenoxide followed by nucleophilic substitution and intramolecular cyclization.

Synthesis_Workflow Reactants 1. Reactant Mixing (4-Hydroxybenzaldehyde, Epichlorohydrin, K₂CO₃ in Acetone) Reflux 2. Reaction (Reflux at 60-65°C) Reactants->Reflux Heat Monitoring 3. TLC Monitoring (For completion) Reflux->Monitoring Sample periodically Workup 4. Work-up (Filtration & Evaporation) Monitoring->Workup Reaction complete Purification 5. Purification (Column Chromatography) Workup->Purification Crude product Product Final Product This compound Purification->Product Pure product

Caption: Overall workflow for the synthesis of this compound.

Materials, Reagents, and Equipment

Reagents and Chemicals

All reagents should be of analytical grade or higher and used without further purification unless specified.

ReagentCAS No.Molecular Wt. ( g/mol )Molar Eq.AmountNotes
4-Hydroxybenzaldehyde123-08-0122.121.010.0 gStarting material
Epichlorohydrin106-89-892.521.511.3 g (9.6 mL)Toxic & Carcinogenic [5]
Potassium Carbonate (K₂CO₃)584-08-7138.211.516.9 gAnhydrous, finely powdered
Acetone67-64-158.08-200 mLAnhydrous
Ethyl Acetate141-78-688.11-As neededFor chromatography
Hexane110-54-386.18-As neededFor chromatography
Silica Gel7631-86-960.08-As needed230-400 mesh
Equipment
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, flame-resistant lab coat, appropriate gloves (e.g., polyvinyl alcohol or butyl gloves for epichlorohydrin).[5]

Detailed Experimental Protocol

A. Reaction Setup

  • Drying Glassware: Ensure all glassware is oven-dried and assembled while hot to prevent moisture from entering the reaction system.

  • Charge the Flask: To the 500 mL three-neck round-bottom flask, add 4-hydroxybenzaldehyde (10.0 g), finely powdered anhydrous potassium carbonate (16.9 g), and a magnetic stir bar.

  • Add Solvent: Add 200 mL of anhydrous acetone to the flask.

  • Assemble Apparatus: Equip the flask with a reflux condenser and a nitrogen/argon inlet. Begin stirring the suspension.

  • Add Epichlorohydrin: Using a syringe, add epichlorohydrin (9.6 mL) dropwise to the stirring suspension at room temperature. The addition should be performed in a certified chemical fume hood.[5][6]

B. Reaction Execution

  • Heating: Once the addition is complete, heat the reaction mixture to reflux (approximately 60-65°C) using a heating mantle.

  • Monitoring: Maintain the reflux with vigorous stirring for 12-16 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material (4-hydroxybenzaldehyde) should be consumed, and a new, higher Rf spot corresponding to the product should appear.

C. Work-up and Isolation

  • Cooling: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Filtration: Filter the reaction mixture through a Buchner funnel to remove the inorganic salts (potassium carbonate and potassium chloride).

  • Washing: Wash the collected solids with a small amount of acetone (2 x 20 mL) to recover any product adsorbed onto the salts.

  • Solvent Removal: Combine the filtrate and the washings. Remove the acetone under reduced pressure using a rotary evaporator. This will yield a viscous, yellowish oil or semi-solid crude product.

D. Purification

  • Column Chromatography: The crude product should be purified by silica gel column chromatography.[7]

  • Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.

  • Packing and Elution: Pack a column with silica gel in hexane. Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). Collect fractions and monitor by TLC.

  • Product Collection: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid or a pale yellow oil.

Characterization and Expected Results

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Results
Appearance White to off-white solid or pale yellow oil
Yield Typically 80-90%
¹H NMR (CDCl₃, 400 MHz)δ 9.90 (s, 1H, -CHO), 7.85 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 4.35 (dd, 1H, -OCH₂-), 4.00 (dd, 1H, -OCH₂-), 3.40 (m, 1H, oxirane-CH), 2.95 (dd, 1H, oxirane-CH₂), 2.80 (dd, 1H, oxirane-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ 190.8, 163.5, 132.0, 130.5, 115.2, 69.0, 50.1, 44.6
FT-IR (KBr, cm⁻¹)~2830, 2740 (aldehyde C-H), ~1690 (aldehyde C=O), ~1600, 1580 (aromatic C=C), ~1250 (epoxide C-O), ~1160 (ether C-O-C)
Mass Spec (ESI+)m/z 179.06 [M+H]⁺, 201.04 [M+Na]⁺ for C₁₀H₁₀O₃

Safety Precautions and Troubleshooting

A. Safety Precautions

  • Epichlorohydrin: This substance is highly toxic, a suspected carcinogen, and readily absorbed through the skin.[5] Always handle it in a well-ventilated chemical fume hood while wearing appropriate PPE, including double gloves (or specialized gloves like butyl rubber), a lab coat, and chemical splash goggles.[5][6][8]

  • Acetone: Highly flammable. Ensure no open flames or spark sources are present in the laboratory.

  • General Handling: All procedures should be carried out in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[6]

B. Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Check the quality of the base (K₂CO₃). Increase reaction time and monitor closely by TLC.
Incomplete deprotonation of phenol.The base may not be strong enough. Consider using a stronger base like NaOH, but be aware of potential side reactions.[4]
Presence of Byproducts Hydrolysis of epichlorohydrin.Ensure all reagents and solvents are anhydrous.
Polymerization of epichlorohydrin.Avoid excessively high temperatures or the presence of strong acids/bases which can catalyze polymerization.[9]
Difficult Purification Resinous byproducts.Oxidation or side reactions of the aldehyde can sometimes lead to resins.[10] Ensure the reaction is run under an inert atmosphere. Careful column chromatography is essential.

Conclusion

This protocol describes a reliable and high-yield method for the synthesis of this compound. By carefully controlling reaction conditions, using anhydrous reagents, and adhering to strict safety protocols, researchers can consistently produce this valuable intermediate for applications in drug discovery and materials science. The provided characterization data serves as a benchmark for verifying the purity and identity of the final product.

References

  • Preparation method of 4-hydroxyl-2-methoxybenzaldehyde - Google Patents. (n.d.). Google Patents.
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  • Synthesis of glycidyl ethers of polyhydric phenols - Google Patents. (n.d.). Google Patents.
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  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde - Google Patents. (n.d.). Google Patents.
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  • Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino] - Google Patents. (2009, December 30). Google Patents.
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Sources

Application Notes & Protocols: The Mechanism and Application of Ring-Opening Polymerization of 4-(Oxiran-2-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the ring-opening polymerization (ROP) of 4-(Oxiran-2-ylmethoxy)benzaldehyde (OMB), a versatile monomer for synthesizing functional polyethers. We delve into the primary mechanistic pathways—anionic, cationic, and coordination polymerization—explaining the causality behind experimental choices and potential challenges, particularly the presence of the reactive aldehyde moiety. Detailed, field-tested protocols for both the polymerization of OMB and subsequent post-polymerization modification are provided, aimed at researchers, scientists, and professionals in drug development and materials science.

Introduction: The Strategic Value of this compound (OMB)

This compound (OMB) is a bifunctional monomer of significant interest in contemporary polymer chemistry.[1][2] Its structure uniquely combines a strained oxirane (epoxide) ring with a benzaldehyde group. This architecture is strategically advantageous:

  • Polymerizable Epoxide Ring: The three-membered epoxide ring is susceptible to ring-opening polymerization (ROP) driven by the release of ring strain, allowing for the formation of a poly(ethylene glycol)-like polyether backbone.[3]

  • Versatile Aldehyde Handle: The aldehyde group is a powerful chemical handle that typically remains intact during polymerization. It serves as a reactive site for a wide array of post-polymerization modifications, including Schiff base formation, reductive amination, and Wittig reactions, enabling the attachment of bioactive molecules, targeting ligands, or other functional moieties.[4][5][6]

The resulting polyethers are valuable scaffolds for advanced applications, from drug delivery systems to functional coatings and biomaterials. Understanding and controlling the ROP mechanism is therefore paramount to tailoring the final polymer's properties, such as molecular weight, dispersity, and functionality. This guide explores the primary ROP mechanisms and provides robust protocols for their practical implementation.

Mechanistic Pathways for the ROP of OMB

The polymerization of epoxides can be initiated through several distinct mechanisms.[7] The choice of mechanism is critical, as it dictates the level of control over the polymerization process and the tolerance towards the monomer's aldehyde group.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is often a living polymerization method, affording excellent control over molecular weight and producing polymers with narrow molecular weight distributions (low dispersity, Đ).[8][9]

Underlying Mechanism: The process is initiated by a strong nucleophile, typically an alkoxide, which attacks one of the carbon atoms of the epoxide ring. This proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom of the oxirane.[10][11] The reaction propagates as the newly formed alkoxide at the chain end attacks the next monomer molecule.

Experimental Rationale & Causality:

  • Initiators: Strong bases like potassium naphthalenide or potassium alkoxides (e.g., potassium tert-butoxide) are effective. Organoaluminum initiators can also provide a controlled, living anionic mechanism that is tolerant of chemical functionality.[8]

  • Reaction Conditions: AROP is highly sensitive to protic impurities. Therefore, stringent anhydrous and anaerobic conditions, typically achieved using a Schlenk line or in a glovebox, are mandatory to prevent premature termination.

  • Challenge with OMB: The primary challenge is the electrophilic nature of the aldehyde's carbonyl carbon. The strongly nucleophilic initiator and the propagating alkoxide chain end can potentially attack the aldehyde, leading to undesired side reactions and a loss of functionality. To mitigate this, AROP of OMB is best performed at low temperatures (-30 °C to 0 °C) to favor the kinetically preferred attack on the more reactive epoxide ring over the aldehyde.

Diagram 1. Anionic Ring-Opening Polymerization (AROP) of OMB.
Cationic Ring-Opening Polymerization (CROP)

Cationic ROP proceeds via an electrophilic mechanism and is typically initiated by Brønsted or Lewis acids. While effective for many cyclic ethers, CROP is often less controlled than AROP.

Underlying Mechanism: The initiator activates the epoxide by coordinating to or protonating the oxygen atom, creating a highly reactive tertiary oxonium ion.[12] This activated ring is then opened by nucleophilic attack from another monomer molecule. The regioselectivity of this attack can be complex; it can exhibit SN2 character (attack at the less substituted carbon) or SN1 character (attack at the more substituted carbon) depending on the stability of the resulting carbocation-like transition state.[11]

Experimental Rationale & Causality:

  • Initiators: Common initiators include Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or strong protic acids like triflic acid (TfOH).[13][14]

  • Challenges with Control: CROP is often plagued by side reactions such as chain transfer to monomer and backbiting (intramolecular cyclization), which can lead to polymers with broad molecular weight distributions and the formation of cyclic oligomers.

  • Challenge with OMB: The aldehyde group presents a significant challenge in CROP. The Lewis acidic conditions can activate the aldehyde carbonyl, making it susceptible to side reactions like acetal formation, which would compete with polymerization and lead to branched or cross-linked structures.

Diagram 2. Cationic Ring-Opening Polymerization (CROP) of OMB.
Coordination Polymerization

Coordination ROP utilizes metal-based catalysts and often combines the advantages of high control, similar to living AROP, with enhanced tolerance for functional groups.[7]

Underlying Mechanism: The polymerization proceeds via a "coordination-insertion" mechanism. The epoxide monomer first coordinates to the metal center of the catalyst. Subsequently, the coordinated monomer inserts into the metal-alkoxide bond of the initiator or the propagating chain. This mechanism can provide outstanding control over stereochemistry and is generally more tolerant of functional groups like aldehydes compared to purely anionic or cationic systems.[7][15]

Experimental Rationale & Causality:

  • Catalysts: A variety of catalysts based on aluminum (e.g., salen-Al complexes), zinc, or rare-earth metals like neodymium are used.[7][8][15] The ligand environment around the metal center is crucial and can be tailored to enhance catalytic activity and selectivity.

  • Advantages for OMB: For a monomer like OMB, coordination polymerization is a highly promising route. A well-chosen catalyst can selectively activate the epoxide ring while leaving the aldehyde group untouched, leading to well-defined, functional polyethers.

Protocols for Synthesis and Application

The following protocols are designed to be self-validating, with clear steps for characterization to confirm the success of each stage.

Protocol 1: Controlled Anionic ROP of OMB

This protocol employs a potassium-based initiator under cryogenic conditions to synthesize well-defined poly(OMB).

Materials and Reagents:

  • This compound (OMB), purified by distillation under reduced pressure.

  • Tetrahydrofuran (THF), anhydrous, freshly distilled from sodium/benzophenone ketyl.

  • Potassium naphthalenide solution in THF (~0.5 M), freshly prepared.

  • Methanol, degassed.

  • Argon or Nitrogen gas (high purity) for inert atmosphere.

  • Standard Schlenk line or glovebox setup.

  • Dry glassware (oven-dried at >120 °C overnight).

Step-by-Step Methodology:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

  • Solvent and Monomer Addition: Transfer 20 mL of anhydrous THF to the flask via cannula. Add 2.0 g of purified OMB monomer to the solvent and stir until dissolved.

  • Cooling: Cool the reaction mixture to -30 °C using a cryocooler or a dry ice/acetone bath.

  • Initiation: Slowly add the potassium naphthalenide initiator solution dropwise via syringe. The reaction should be monitored for a color change (disappearance of the green naphthalene radical anion color). Titrate until a faint, persistent green color indicates the consumption of all impurities, then add the calculated amount of initiator for the desired molecular weight.

  • Polymerization: Allow the polymerization to proceed at -30 °C for 12-24 hours. The progress can be monitored by taking aliquots under inert conditions and analyzing them by ¹H NMR (disappearance of monomer oxirane protons) or Gel Permeation Chromatography (GPC).

  • Termination: Quench the living polymerization by adding 1 mL of degassed methanol. Allow the solution to warm to room temperature.

  • Isolation: Concentrate the solution under reduced pressure. Dissolve the viscous residue in a minimal amount of dichloromethane (~5 mL) and precipitate the polymer by adding it dropwise to a large volume (~200 mL) of cold methanol with vigorous stirring.

  • Purification and Drying: Collect the white polymer precipitate by filtration, wash with fresh cold methanol, and dry under vacuum at 40 °C to a constant weight.

Characterization:

  • ¹H NMR (CDCl₃): Confirm the polyether backbone structure (signals at ~3.5-4.1 ppm) and the preservation of the aldehyde proton signal (~9.9 ppm).

  • GPC (THF, polystyrene standards): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn). A Đ value below 1.2 indicates a well-controlled polymerization.

  • FTIR (thin film): Verify the presence of C-O-C ether stretches (~1100 cm⁻¹) and the aldehyde C=O stretch (~1700 cm⁻¹).

Protocol 2: Post-Polymerization Modification via Reductive Amination

This protocol demonstrates the functionalization of the poly(OMB) backbone.

Materials and Reagents:

  • Poly(OMB) from Protocol 1.

  • Benzylamine.

  • Sodium triacetoxyborohydride [NaBH(OAc)₃].

  • Dichloromethane (DCM), anhydrous.

  • Saturated aqueous sodium bicarbonate solution.

Step-by-Step Methodology:

  • Dissolution: Dissolve 500 mg of poly(OMB) in 10 mL of anhydrous DCM in a round-bottom flask.

  • Imine Formation: Add 1.5 molar equivalents of benzylamine (relative to the aldehyde groups on the polymer). Stir the mixture at room temperature for 4 hours to form the intermediate Schiff base (imine).

  • Reduction: Add 2.0 molar equivalents of sodium triacetoxyborohydride in one portion. Stir the reaction at room temperature for an additional 24 hours.

  • Work-up: Quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter the solution and concentrate the solvent under reduced pressure. Purify the functionalized polymer by precipitation into cold methanol as described in Protocol 1.

  • Drying: Dry the final product under vacuum to a constant weight.

Characterization:

  • ¹H NMR (CDCl₃): The most definitive evidence of success is the complete disappearance of the aldehyde proton signal at ~9.9 ppm and the appearance of new signals corresponding to the benzyl group protons and the newly formed methylene bridge (Ar-CH₂-NH-).

  • FTIR (thin film): Observe the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of N-H bending vibrations.

Diagram 3. Experimental workflow from monomer to functionalized polymer.

Summary of Polymerization Data

The choice of polymerization method significantly impacts the resulting polymer properties. The following table summarizes expected outcomes based on the mechanistic principles discussed.

ParameterAnionic ROP (Controlled)Cationic ROP (Typical)Coordination ROP
Initiator/Catalyst Alkoxide, Organoaluminum[8]Lewis/Brønsted Acid[12]Metal-Salen, Porphyrin-Al[7]
Control over Mₙ High (predictable by [M]/[I] ratio)Low to ModerateHigh
Dispersity (Đ) Narrow (typically < 1.2)Broad (typically > 1.5)Narrow (typically < 1.3)
Aldehyde Tolerance Moderate (requires low temp.)Low (risk of side reactions)High (with proper catalyst design)
Key Advantage High control, living characterSimple initiationHigh control & functional group tolerance
Key Disadvantage Strict reaction conditionsPoor control, side reactionsCatalyst synthesis can be complex

Conclusion

This compound is a powerful monomer for creating advanced functional materials. While its dual functionality presents synthetic challenges, a thorough understanding of ring-opening polymerization mechanisms allows for the rational design of experimental protocols. Anionic ROP, when conducted under carefully controlled cryogenic conditions, offers a reliable pathway to well-defined aldehyde-functionalized polyethers. Coordination polymerization represents an even more robust alternative, promising high tolerance for the aldehyde group. The protocols detailed herein provide a validated starting point for researchers to synthesize these versatile polymer scaffolds and explore their subsequent modification for a wide range of applications in medicine and materials science.

References

  • Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. PubMed Central. Available at: [Link]

  • Ring-Opening Polymerization of Epoxides: Facile Pathway to Functional Polyethers via a Versatile Organoaluminum Initiator. ACS Publications. Available at: [Link]

  • SYNTHESIS AND MODIFICATION OF AN EPOXIDE-CONTAINING POLYMER PREPARED USING RING OPENING METATHESIS POLYMERIZATION (ROMP). Sam Houston State University. Available at: [Link]

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. RSC Publishing. Available at: [Link]

  • Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. ACS Publications. Available at: [Link]

  • Stereoselective Epoxide Polymerization and Copolymerization. ACS Publications. Available at: [Link]

  • Copolymerization of 4-benzyloxycarbonylphenyl methacrylate with glycidyl methacrylate: Synthesis, characterization, reactivity ratios and application as adhesives. ResearchGate. Available at: [Link]

  • In Situ Efficient End Functionalization of Polyisoprene by Epoxide Compounds via Neodymium-Mediated Coordinative Chain Transfer Polymerization. NIH. Available at: [Link]

  • Polymer Chemistry. SciSpace. Available at: [Link]

  • Anionic ring-opening polymerization of functional epoxide monomers in the solid state. NIH. Available at: [Link]

  • Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. ResearchGate. Available at: [Link]

  • Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. University of Rhode Island. Available at: [Link]

  • Light-Mediated Ring-Opening Functionalization of Epoxides via a Fluorinated Thiolate Mediator. ACS Publications. Available at: [Link]

  • Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. RSC Publishing. Available at: [Link]

  • 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Available at: [Link]

  • AROMA: Anionic ring-opening monomer addition of allyl glycidyl ether to methoxy poly(ethylene glycol) for the synthesis of sequence-controlled polymers. Cambridge University Press. Available at: [Link]

  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]

  • Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journals. Available at: [Link]

  • 13.6 Ring Opening of Epoxides. YouTube. Available at: [Link]

  • Degradable Polymers and Block Copolymers from Electron-deficient Carbonyl Compounds. Defense Technical Information Center. Available at: [Link]

  • Ring Opening Polymerization. YouTube. Available at: [Link]

  • Pendant isocyanate and epoxide-containing copolymers: synthesis, sequential dual-functionalization with amines, and surface modifications. Taylor & Francis Online. Available at: [Link]

  • Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Poly(benzaldehyde-co-thiophene)/Zinc Oxide (PBT/ZnO) Composites for Potential Applications. Springer. Available at: [Link]

  • Ring-Opening Polymerization—An Introductory Review. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Schiff Bases from 4-(Oxiran-2-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Bridging Reactivity and Functionality

Schiff bases, characterized by their azomethine or imine (-C=N-) functional group, are a cornerstone of modern synthetic chemistry. Formed through the condensation of a primary amine with an aldehyde or ketone, these compounds are not merely synthetic curiosities; they are "privileged ligands" and versatile intermediates in organic synthesis, materials science, and medicinal chemistry.[1][2] Their utility stems from the synthetic flexibility of the imine bond and its role in coordinating with metal ions, as well as its involvement in various biological mechanisms.[3][4]

This guide focuses on the synthesis of Schiff bases from a particularly valuable starting material: 4-(Oxiran-2-ylmethoxy)benzaldehyde . This molecule offers a unique dual-functionality. The benzaldehyde group provides the classic reaction site for Schiff base formation, while the appended oxirane (epoxide) ring serves as a potent electrophilic site. This oxirane moiety is a gateway for further chemical modifications, such as ring-opening reactions with various nucleophiles, allowing for the development of complex molecular architectures and covalent binding to biological targets.[5] This makes the resulting Schiff bases highly attractive scaffolds in drug discovery, polymer science, and the development of functional materials.

This document provides experimentally-grounded protocols for the synthesis of these valuable compounds, explains the underlying chemical principles, and outlines their characterization and potential applications.

The Underlying Chemistry: Mechanism of Imine Formation

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process is typically reversible and often acid-catalyzed, proceeding in two primary stages.[6][7] Understanding this mechanism is critical for optimizing reaction conditions and achieving high yields.

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.[7][8]

  • Dehydration: The carbinolamine is an unstable intermediate. Under mildly acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (H₂O). Subsequently, the nitrogen's lone pair facilitates the elimination of water, forming a C=N double bond and generating an iminium ion. A final deprotonation step yields the neutral imine, or Schiff base.[6][8][9]

Controlling the pH is crucial; the reaction is fastest around a pH of 4-5.[7] If the conditions are too acidic, the amine nucleophile becomes protonated and non-reactive. If too basic, the protonation of the hydroxyl group in the carbinolamine intermediate is inefficient, slowing the rate-determining dehydration step.[7]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Dehydration Aldehyde Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R'-NH₂) Amine->Carbinolamine Protonated_Carbinolamine Protonated Carbinolamine Imine Schiff Base (Imine) Protonated_Carbinolamine->Imine - H₂O, - H⁺ Water H₂O Protonated_Carbinolamine->Water Carbinolamine_ref Carbinolamine Intermediate Carbinolamine_ref->Protonated_Carbinolamine + H⁺ G Start Combine Aldehyde & Primary Amine (1:1 eq) Method_Choice Choose Method Start->Method_Choice Reflux Conventional Reflux (Ethanol, Acetic Acid) Method_Choice->Reflux 2-4 hours Microwave Microwave Synthesis (Solvent-Free) Method_Choice->Microwave 5-10 mins Reaction Reaction & Monitoring (TLC) Reflux->Reaction Microwave->Reaction Workup Cooling & Precipitation Reaction->Workup Purify Filtration & Washing Workup->Purify Characterize Drying & Characterization (FT-IR, NMR, MS) Purify->Characterize

Sources

Application Notes and Protocols for the Selective Oxidation of 4-(Oxiran-2-ylmethoxy)benzaldehyde to 4-(Oxiran-2-ylmethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective oxidation of 4-(oxiran-2-ylmethoxy)benzaldehyde to its corresponding carboxylic acid, 4-(oxiran-2-ylmethoxy)benzoic acid. This transformation is of significant interest to researchers in medicinal chemistry and drug development, where the resulting carboxylic acid can serve as a crucial building block for more complex molecular architectures. The protocol detailed herein utilizes the Pinnick oxidation, a mild and highly selective method that preserves the chemically sensitive epoxide and ether functionalities of the starting material. This guide offers in-depth mechanistic insights, a detailed step-by-step experimental protocol, and a robust troubleshooting section to ensure reproducible and high-yield synthesis.

Introduction: The Strategic Importance of Selective Oxidation

The conversion of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. However, the presence of other reactive functional groups within a molecule, such as the epoxide in this compound, presents a significant challenge. Epoxides are susceptible to ring-opening under both acidic and basic conditions, which are often employed in classical oxidation protocols.[1][2] Therefore, a highly selective oxidation method is paramount to avoid unwanted side reactions and preserve the integrity of the molecular framework.

The Pinnick oxidation, which employs sodium chlorite (NaClO₂) under mildly acidic buffered conditions, has proven to be an exceptionally reliable method for the oxidation of aldehydes in the presence of a wide array of sensitive functional groups, including epoxides and ethers.[3][4] This method's high chemoselectivity stems from the nature of the active oxidant, chlorous acid (HClO₂), which is generated in situ and preferentially reacts with the aldehyde.[5]

This application note provides a detailed protocol for the Pinnick oxidation of this compound, with a focus on practical execution, mechanistic understanding, and strategies for overcoming potential challenges.

The Pinnick Oxidation: A Mechanistic Overview

The success of the Pinnick oxidation lies in its carefully controlled reaction mechanism, which minimizes the presence of harsh oxidants that could degrade sensitive functional groups. The key steps are as follows:

  • Formation of the Active Oxidant: In a buffered solution, typically using a phosphate buffer like sodium dihydrogen phosphate (NaH₂PO₄), sodium chlorite is protonated to form chlorous acid (HClO₂), the active oxidizing species.[6]

  • Addition to the Aldehyde: Chlorous acid adds to the carbonyl carbon of the aldehyde to form a key intermediate.[5]

  • Pericyclic Fragmentation: This intermediate undergoes a pericyclic fragmentation, transferring the aldehydic hydrogen to an oxygen on the chlorine atom. This step yields the desired carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[3][5]

  • Scavenging of Hypochlorous Acid: Hypochlorous acid is a reactive species that can lead to undesirable side reactions, such as chlorination of the aromatic ring or reaction with the epoxide. To mitigate this, a "scavenger" is added to the reaction mixture to consume the HOCl as it is formed.[3] While 2-methyl-2-butene is a common scavenger, hydrogen peroxide (H₂O₂) is an excellent alternative as its reaction with HOCl produces only water, hydrochloric acid, and oxygen, simplifying the purification process.[3][7]

Pinnick_Mechanism Figure 1: Mechanism of the Pinnick Oxidation cluster_0 Formation of Active Oxidant cluster_1 Oxidation of Aldehyde cluster_2 Scavenging of Byproduct NaClO2 Sodium Chlorite (NaClO₂) HClO2 Chlorous Acid (HClO₂) NaClO2->HClO2 + H⁺ NaH2PO4 Buffer (NaH₂PO₄) Aldehyde R-CHO HClO2->Aldehyde Intermediate [R-CH(OH)-OClO] Aldehyde->Intermediate + HClO₂ Carboxylic_Acid R-COOH Intermediate->Carboxylic_Acid Pericyclic Fragmentation HOCl Hypochlorous Acid (HOCl) Intermediate->HOCl HOCl_scav HOCl HOCl->HOCl_scav H2O2 Hydrogen Peroxide (H₂O₂) Byproducts H₂O + HCl + O₂ H2O2->Byproducts + HOCl

Caption: Figure 1: Mechanism of the Pinnick Oxidation.

Experimental Protocol

This protocol is optimized for the oxidation of this compound on a research-scale.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%(e.g., Sigma-Aldrich)
Sodium chlorite (NaClO₂)80% technical grade(e.g., Acros Organics)
Sodium dihydrogen phosphate (NaH₂PO₄)Anhydrous, ≥99%(e.g., Fisher Scientific)
Hydrogen peroxide (H₂O₂)30% w/w in H₂O(e.g., VWR)
tert-Butanol (t-BuOH)Reagent grade(e.g., Merck)
WaterDeionizedIn-house
Ethyl acetate (EtOAc)ACS grade(e.g., BDH)
Brine (saturated NaCl solution)In-house
Sodium sulfite (Na₂SO₃)Anhydrous, ≥98%(e.g., Alfa Aesar)
Anhydrous sodium sulfate (Na₂SO₄)Granular(e.g., EMD)
Step-by-Step Procedure
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add tert-butanol (t-BuOH) and water in a 4:1 ratio by volume (e.g., for 1 gram of aldehyde, use 10 mL of t-BuOH and 2.5 mL of water).

    • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Addition of Reagents:

    • Add sodium dihydrogen phosphate (NaH₂PO₄) (1.2 eq) to the solution.

    • Add 30% hydrogen peroxide (H₂O₂) (3.0 eq) dropwise to the stirring solution.

    • In a separate beaker, prepare a solution of sodium chlorite (NaClO₂) (1.5 eq) in water (e.g., 1.5 g of NaClO₂ in 5 mL of water).

    • Slowly add the sodium chlorite solution to the reaction mixture dropwise over 15-20 minutes. An exotherm may be observed; maintain the temperature below 35°C using a water bath if necessary.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50:50 ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the disappearance of the starting aldehyde spot on TLC), cool the mixture to 0°C in an ice bath.

    • Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining oxidants. Stir for 15 minutes.

    • Adjust the pH of the solution to ~2-3 using 1M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(oxiran-2-ylmethoxy)benzoic acid.

  • Purification:

    • The crude product is often of high purity. If further purification is required, it can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes or purified by flash column chromatography on silica gel.

Data and Expected Results

ParameterValue
Starting MaterialThis compound
Product4-(Oxiran-2-ylmethoxy)benzoic acid
Typical Yield85-95%
Reaction Time2-4 hours
Appearance of ProductWhite to off-white solid
Monitoring TechniqueTLC (50:50 EtOAc/Hexanes)

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides guidance on common issues and their remedies.

Troubleshooting_Flowchart Figure 2: Troubleshooting Flowchart for the Pinnick Oxidation cluster_incomplete Incomplete Conversion cluster_side_products Side Product Formation cluster_epoxide_opening Epoxide Ring Opening start Problem Observed incomplete Incomplete Conversion (Starting material remains) start->incomplete side_products Formation of Side Products (e.g., chlorinated species) start->side_products epoxide_opening Evidence of Epoxide Ring Opening (diol formation) start->epoxide_opening check_reagents Check Reagent Quality: - NaClO₂ (degrades over time) - H₂O₂ (check concentration) incomplete->check_reagents add_more Add additional portions of NaClO₂ (0.2 eq) and H₂O₂ (0.5 eq) check_reagents->add_more If reagents are of good quality extend_time Extend reaction time and monitor by TLC add_more->extend_time check_scavenger Insufficient Scavenger: - Ensure adequate H₂O₂ is present - Check H₂O₂ concentration side_products->check_scavenger control_temp Control Temperature: - Run reaction at a lower temperature (0-10°C) check_scavenger->control_temp check_ph Check pH: - Ensure proper buffering - Avoid overly acidic conditions epoxide_opening->check_ph scavenger_choice Optimize Scavenger: - Ensure efficient removal of HOCl check_ph->scavenger_choice

Caption: Figure 2: Troubleshooting Flowchart.

Safety Precautions

  • Sodium chlorite is a strong oxidizing agent and can form explosive mixtures with combustible materials. Handle with care and avoid contact with organic materials.

  • Hydrogen peroxide (30%) is corrosive and a strong oxidant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic. It is advisable to have a cooling bath on standby.

  • Perform the reaction in a well-ventilated fume hood.

Conclusion

The Pinnick oxidation offers a mild, selective, and high-yielding method for the synthesis of 4-(oxiran-2-ylmethoxy)benzoic acid from its corresponding aldehyde. The protocol detailed in this application note, including the use of hydrogen peroxide as a scavenger, provides a practical and reproducible procedure for researchers in organic and medicinal chemistry. By understanding the underlying mechanism and potential pitfalls, scientists can confidently employ this valuable transformation in their synthetic endeavors.

References

  • Pinnick, H. W. (1981). The Pinnick oxidation. Wikipedia. [Link]

  • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2023). Pinnick Oxidation: Mechanism & Examples. NROChemistry. [Link]

  • Various Authors. (2022). Oxidations (Pinnick & Jones) - Carboxylic Acids (IOC 25). YouTube. [Link]

  • Various Authors. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid?. ResearchGate. [Link]

  • Montanari, F., & Dalcanale, E. (1985). Process for oxidizing aldehydes to carboxylic acids.
  • Various Authors. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps. [Link]

  • Various Authors. (n.d.). Pinnick-Lindgren Oxidation. SynArchive. [Link]

  • Various Authors. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Chemistry LibreTexts. [Link]

  • Al-Zoubi, R. M., & Al-Hamdany, R. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. Royal Society Open Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-(Oxiran-2-ylmethoxy)benzaldehyde Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 4-(Oxiran-2-ylmethoxy)benzaldehyde is a crucial step in the development of various pharmaceuticals and specialty polymers. This reaction, typically a Williamson ether synthesis between 4-hydroxybenzaldehyde and an epoxide precursor like epichlorohydrin, is valued for its ability to introduce a reactive oxirane moiety. However, researchers frequently encounter challenges with low product yield, stemming from a range of factors including competing side reactions, suboptimal reaction conditions, and purification losses. This technical guide provides a structured, in-depth troubleshooting framework designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your synthesis for improved outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this synthesis?

The formation of this compound from 4-hydroxybenzaldehyde and epichlorohydrin is a classic Williamson ether synthesis.[1] The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. First, a base is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the least sterically hindered carbon of epichlorohydrin (the -CH₂Cl group), displacing the chloride leaving group. A subsequent intramolecular SN2 reaction, where the newly formed alkoxide attacks the carbon bearing the chlorine, closes the ring to form the desired epoxide product.[1][2]

Q2: What are the most common side reactions that lower the yield?

The most significant side reaction is the hydrolysis of the epoxide ring in either the epichlorohydrin starting material or the final product.[3] This occurs in the presence of water or excess hydroxide ions, leading to the formation of the corresponding diol, 3-(4-formylphenoxy)propane-1,2-diol.[4] Other potential side reactions include polymerization initiated by the reaction of the product's epoxide with another phenoxide molecule, and base-catalyzed elimination of epichlorohydrin.[1]

Q3: Is a phase-transfer catalyst (PTC) necessary for this reaction?

While not strictly essential, using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is highly recommended and can dramatically increase the yield.[5] The reaction involves two phases that are not mutually soluble: an organic phase (epichlorohydrin) and an aqueous or solid phase (the sodium or potassium salt of 4-hydroxybenzaldehyde). The PTC facilitates the transfer of the phenoxide nucleophile from the solid/aqueous phase into the organic phase, thereby accelerating the SN2 reaction rate.[6][7]

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material (4-hydroxybenzaldehyde, which is quite polar), the product, and any major non-polar byproducts. The reaction is complete when the 4-hydroxybenzaldehyde spot is no longer visible. Staining with potassium permanganate can help visualize all spots.

Section 2: Detailed Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis.

Problem Area: Low or No Product Formation

Q: My reaction shows very little or no conversion of the starting material, even after several hours. What are the likely causes?

A: This issue almost always points to a problem with one of the core components of the SN2 reaction: the nucleophile, the electrophile, or the reaction environment.

  • Cause 1: Incomplete Deprotonation (Weak Nucleophile): The phenolic hydroxyl group of 4-hydroxybenzaldehyde must be fully deprotonated to form the potent phenoxide nucleophile.

    • Recommended Solution: Ensure your base is of high quality and, critically, anhydrous.[8][9] Using an insufficient amount of base (less than 1.1-1.5 equivalents) will result in unreacted starting material. For bases like potassium carbonate (K₂CO₃), ensure it is finely powdered and dried before use. If issues persist, consider a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[10]

  • Cause 2: Poor Reagent Quality: The reactants themselves may be compromised.

    • Recommended Solution: 4-Hydroxybenzaldehyde can oxidize over time. Use a pure, crystalline starting material. Epichlorohydrin can hydrolyze or polymerize upon storage. It's best to use a freshly opened bottle or distill it prior to use.

  • Cause 3: Inappropriate Solvent: The choice of solvent is critical for an SN2 reaction.

    • Recommended Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic.[9] Protic solvents like ethanol or water will solvate the nucleophile, reducing its reactivity and leading to poor yields.

  • Cause 4: Suboptimal Temperature: The Williamson ether synthesis often requires thermal energy to overcome the activation barrier.

    • Recommended Solution: If the reaction is sluggish at room temperature, gradually increase the temperature to 60-80°C and monitor via TLC.[9] Be cautious, as excessively high temperatures can promote elimination and other side reactions.[1]

Problem Area: Significant Side Product Formation

Q: My TLC and/or crude NMR spectrum shows the desired product along with several other significant spots/peaks. What are these byproducts and how can I prevent them?

A: This is typically due to the high reactivity of the epoxide ring or the presence of contaminants like water.

  • Cause 1: Epoxide Hydrolysis: This is the most common culprit, leading to the formation of 3-(4-formylphenoxy)propane-1,2-diol. The epoxide ring is highly strained and susceptible to nucleophilic attack by water or hydroxide ions, especially under basic conditions.[3][4][11]

    • Recommended Solution: Rigorously exclude water from your reaction. Use anhydrous solvents, dry your base (e.g., bake K₂CO₃ at >150°C for several hours), and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Avoid using a large excess of aqueous base.

  • Cause 2: Polymerization: The desired product, this compound, still contains a reactive epoxide. This can be attacked by another phenoxide ion, leading to the formation of dimers and oligomers.

    • Recommended Solution: This side reaction is favored when the concentration of the phenoxide is high relative to epichlorohydrin. To minimize it, use a slight excess of epichlorohydrin (1.2-1.5 equivalents). Alternatively, add the solution of the phenoxide slowly to the epichlorohydrin to maintain a low concentration of the nucleophile throughout the reaction.

  • Cause 3: Formation of a Halohydrin Ether: Incomplete ring-closure can leave a chlorohydrin intermediate.

    • Recommended Solution: Ensure a sufficient amount of base is present and allow adequate reaction time for the final intramolecular cyclization to occur.[12] This step is generally fast but can be hindered if the base is consumed by acidic impurities.

Problem Area: Difficulties in Workup and Purification

Q: I observe a good conversion by TLC, but my isolated yield is very low. Where am I losing my product?

A: Product loss during isolation is common and often related to the chemical properties of the product and byproducts.

  • Cause 1: Emulsion Formation: Resinous byproducts or unreacted starting materials can act as surfactants, causing persistent emulsions during aqueous workup and extraction.[13]

    • Recommended Solution: After quenching the reaction, if an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite® before performing the extraction.

  • Cause 2: Product Degradation during Workup: The epoxide ring is sensitive to acid.[3] Acidic washes during workup (e.g., to neutralize excess base) can cause ring-opening.

    • Recommended Solution: Neutralize the reaction mixture carefully, aiming for a pH of ~7-8. Use a dilute acid (e.g., 1 M HCl) and add it slowly with vigorous stirring while monitoring the pH. Avoid strongly acidic conditions.

  • Cause 3: Issues with Column Chromatography: The product can be challenging to purify on silica gel.

    • Recommended Solution: Silica gel is slightly acidic and can cause streaking or even degradation of the epoxide on the column. To mitigate this, you can neutralize the silica gel by preparing the slurry with your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%). This will deactivate the acidic sites and improve the chromatography.

Section 3: Optimized Protocols & Methodologies

Protocol 1: Recommended Synthesis using Phase-Transfer Catalysis

This protocol is designed to maximize yield by employing a PTC and controlling reaction conditions.

  • Reagent Preparation:

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (e.g., 10.0 g, 81.9 mmol).

    • Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (e.g., 16.9 g, 122.8 mmol, 1.5 equiv).

    • Add a phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (e.g., 1.32 g, 4.1 mmol, 0.05 equiv).

  • Reaction Setup:

    • Add 100 mL of anhydrous acetonitrile to the flask.

    • Add epichlorohydrin (e.g., 9.6 mL, 122.8 mmol, 1.5 equiv) to the mixture.

    • Place the flask under a nitrogen or argon atmosphere.

  • Reaction Execution:

    • Heat the reaction mixture to 70-75°C with vigorous stirring.

    • Monitor the reaction progress by TLC every 2-3 hours until the 4-hydroxybenzaldehyde is consumed (typically 8-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the solid cake with a small amount of acetonitrile.

    • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

    • Dissolve the resulting crude oil in 150 mL of ethyl acetate.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., starting from 10:1 Hexane:Ethyl Acetate and gradually increasing the polarity). The product is a white to off-white solid.[13]

Protocol 2: Purification by Recrystallization

If the crude product is relatively clean, recrystallization can be an effective alternative to chromatography.

  • Dissolve the crude product in a minimal amount of a hot solvent, such as isopropanol or a mixture of ethyl acetate and hexane.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Section 4: Data Tables & Visualizations

Table 1: Recommended Reaction Parameters
ParameterRecommended ValueRationale
Stoichiometry
4-Hydroxybenzaldehyde1.0 equivalentLimiting reagent.
Epichlorohydrin1.2 - 1.5 equivalentsExcess minimizes product polymerization.
Base (e.g., K₂CO₃)1.5 - 2.0 equivalentsEnsures complete deprotonation of the phenol.[9]
PTC (e.g., TBAB)0.05 - 0.1 equivalentsCatalytic amount is sufficient to facilitate ion transfer.[5]
Conditions
SolventAcetonitrile, DMFPolar aprotic solvents favor the SN2 mechanism.[9]
Temperature60 - 80 °CProvides sufficient energy for the reaction without promoting excessive side reactions.[9]
Reaction Time6 - 18 hoursMonitor by TLC for completion.
AtmosphereInert (N₂ or Ar)Minimizes oxidation and reaction with atmospheric moisture.
Diagrams

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Ring Closure 4-HBA 4-Hydroxybenzaldehyde Phenoxide Phenoxide Anion 4-HBA->Phenoxide + Base Base Base (K₂CO₃) Intermediate Alkoxide Intermediate Phenoxide->Intermediate + Epichlorohydrin Epichlorohydrin Epichlorohydrin Product This compound Intermediate->Product Intramolecular SN2 - Cl⁻

Caption: Williamson Ether Synthesis Mechanism.

Side Reactions Product Desired Product (Epoxide) Hydrolysis Diol Byproduct Product->Hydrolysis + H₂O / OH⁻ Polymerization Oligomer/Polymer Product->Polymerization + Phenoxide Phenoxide Phenoxide Anion

Caption: Key Side Reactions Leading to Low Yield.

Troubleshooting Workflow Start Low Yield Observed Check_Conversion Check TLC: Is Starting Material Consumed? Start->Check_Conversion No_Conversion Problem: No Reaction Check_Conversion->No_Conversion No Yes_Conversion Problem: Side Reactions or Purification Loss Check_Conversion->Yes_Conversion Yes Troubleshoot_Reaction Verify Reagents (Purity, Anhydrous) Optimize Conditions (Base, Temp, Solvent) No_Conversion->Troubleshoot_Reaction Troubleshoot_Purification Analyze Crude NMR for Byproducts Optimize Workup (pH) & Chromatography Yes_Conversion->Troubleshoot_Purification

Caption: Troubleshooting Workflow for Low Yield.

References

  • Google Patents. (n.d.). Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
  • Google Patents. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved January 23, 2026, from [Link]

  • Journal of the Chinese Chemical Society. (2006). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]

  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved January 23, 2026, from [Link]

  • IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Retrieved January 23, 2026, from [Link]

  • Chemistry Stack Exchange. (n.d.). Different reaction conditions for hydrolysis of ethers and epoxides. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 23, 2026, from [Link]

  • Chalmers ODR. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved January 23, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 11.1: Williamson Ether Synthesis. Retrieved January 23, 2026, from [Link]

  • Eurochem Engineering. (n.d.). Dehydrochlorination of chlorohydrins to epichlorohydrin. Retrieved January 23, 2026, from [Link]

  • Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved January 23, 2026, from [Link]

  • Forest Products Laboratory. (n.d.). Epichlorohydrin coupling reactions with wood. Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Purification of 4-(Oxiran-2-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-(Oxiran-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the purification of this versatile chemical intermediate. As a critical building block in the synthesis of various pharmaceuticals, including as a potential impurity in Bisoprolol, achieving high purity of this compound is paramount.[1] This guide provides practical, field-proven insights to overcome common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing step-by-step protocols and the scientific rationale behind them.

Issue 1: The crude product is an oil or waxy solid and fails to crystallize.

Root Cause Analysis: The presence of impurities, such as unreacted starting materials or polymeric by-products, can significantly depress the melting point and inhibit crystallization.[2] The synthesis of this compound is typically a Williamson ether synthesis, which can have several side reactions.[3]

Immediate Action Plan:

  • Qualitative Purity Assessment: Before attempting a large-scale purification, perform Thin-Layer Chromatography (TLC) to assess the complexity of the crude mixture. A suitable mobile phase for TLC analysis is a mixture of hexanes and ethyl acetate. The presence of multiple spots indicates significant impurities.

  • Solvent Screening for Recrystallization: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

    • Recommended Solvents: Based on the structure of this compound (an aromatic aldehyde with an ether and epoxide functionality), good starting points for solvent screening include:

      • Ethanol

      • Isopropanol

      • Toluene

      • Mixtures such as ethanol/water or toluene/hexane.[2]

Step-by-Step Recrystallization Protocol:

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude product until it completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.[2]

  • Induce Crystallization (if necessary): If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Alternatively, add a seed crystal of pure this compound.

  • Cooling: Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Issue 2: Purity does not improve significantly after recrystallization, or the product remains colored.

Root Cause Analysis: Some impurities may have very similar solubility profiles to the desired product, making separation by recrystallization inefficient. Colored impurities are often polymeric by-products that are difficult to remove by crystallization alone.[2]

Recommended Action: Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities.

Step-by-Step Column Chromatography Protocol:

  • Stationary Phase: Silica gel is the recommended stationary phase.

  • Mobile Phase Selection (Eluent): The choice of eluent is critical for good separation. A gradient of n-hexane and ethyl acetate is generally effective.

    • Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity.

    • The optimal solvent system should provide a retention factor (Rf) of 0.25-0.35 for this compound on a TLC plate.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

  • Elution: Begin elution with the low-polarity solvent mixture and gradually increase the concentration of the more polar solvent (ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation: Eluent System for Column Chromatography

Polarityn-Hexane:Ethyl Acetate RatioExpected Eluted Components
Low95:5 to 90:10Less polar impurities, unreacted epichlorohydrin
Medium85:15 to 70:30This compound
High60:40 and higherMore polar impurities, unreacted 4-hydroxybenzaldehyde

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities arise from the Williamson ether synthesis and include:

  • Unreacted 4-hydroxybenzaldehyde: This starting material is more polar than the product.

  • Unreacted epichlorohydrin: This is a less polar, volatile impurity.

  • Di-alkylated product: Where two molecules of 4-hydroxybenzaldehyde react with one molecule of epichlorohydrin.

  • Products of epoxide ring-opening: The epoxide ring is susceptible to nucleophilic attack, especially under basic or acidic conditions, leading to diol formation or reaction with other nucleophiles present.[4][5]

Q2: My purified this compound is showing signs of degradation upon storage. How can I prevent this?

A2: this compound contains two reactive functional groups: an aldehyde and an epoxide.

  • Aldehyde Oxidation: Aldehydes can oxidize to carboxylic acids upon exposure to air.

  • Epoxide Instability: The epoxide ring is strained and can open in the presence of acid or base catalysts.[4][5]

    • Storage Recommendations: Store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (refrigerated or frozen).

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high boiling point and potential for thermal degradation. The sensitive epoxide ring may also not withstand high temperatures. If distillation is attempted, it should be performed under high vacuum to lower the boiling point.

Visualizing the Purification Workflow

A logical approach to the purification of this compound is crucial for success. The following diagram outlines a recommended workflow.

PurificationWorkflow Crude Crude Product (Oil/Waxy Solid) TLC TLC Analysis Crude->TLC Assess Impurity Profile Recrystallization Recrystallization TLC->Recrystallization Simple Impurity Profile ColumnChrom Column Chromatography TLC->ColumnChrom Complex Impurity Profile CheckPurity Purity Check (TLC, NMR, etc.) Recrystallization->CheckPurity ColumnChrom->CheckPurity PureProduct Pure Product CheckPurity->ColumnChrom Purity < 98% CheckPurity->PureProduct Purity > 98%

Caption: A decision-making workflow for the purification of this compound.

References

  • Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. Available at: [Link]

  • Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol. ResearchGate. Available at: [Link]

  • is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). Organic Syntheses Procedure. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Purification of Secoisolariciresinol Diglucoside with Column Chromatography on a Sephadex LH-20. ResearchGate. Available at: [Link]

  • Epoxide Ring Opening With Base. Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o-methoxyphenoxy)ethyl]amino]. Google Patents.
  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. Available at: [Link]

  • Iminologous epoxide ring-closure. National Institutes of Health. Available at: [Link]

  • Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease. Google Patents.
  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Williamson ether synthesis. Wikipedia. Available at: [Link]

  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry. Available at: [Link]

  • An efficient process for the synthesis of alkoxy substituted benzaldehydes. Google Patents.
  • Williamson Ether Synthesis. Organic Chemistry Tutor. Available at: [Link]

  • Crystallization Solvents.pdf. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. ResearchGate. Available at: [Link]

  • 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Spectroscopic Validation of 4-(Oxiran-2-ylmethoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the realms of pharmaceutical synthesis and materials science, the precise molecular structure of a chemical intermediate is not merely an academic detail—it is the bedrock upon which product efficacy, safety, and reproducibility are built. 4-(Oxiran-2-ylmethoxy)benzaldehyde is a versatile bifunctional molecule, serving as a critical building block due to its reactive aldehyde and epoxide moieties. Ensuring the integrity of this structure is paramount, as the presence of isomers, unreacted starting materials, or byproducts can derail subsequent synthetic steps and compromise the properties of the final product.

This guide provides a comprehensive, multi-technique spectroscopic workflow to unequivocally validate the structure of this compound. We will contrast its expected spectral data with that of plausible alternatives, demonstrating a self-validating system of analysis essential for researchers, scientists, and drug development professionals.

The Analytical Challenge: Candidate vs. Alternatives

Our goal is to confirm the structure of our target molecule (Candidate A) and rigorously exclude common process-related impurities or isomers (Alternatives B and C).

  • Candidate A: this compound

    • Molecular Formula: C₁₀H₁₀O₃

    • Molecular Weight: 178.18 g/mol [1]

    • Key Features: An aldehyde group, a para-substituted aromatic ring, an ether linkage, and a terminal epoxide ring.

  • Alternative B: 4-Hydroxybenzaldehyde (Unreacted Starting Material)

    • Molecular Formula: C₇H₆O₂

    • Molecular Weight: 122.12 g/mol [2]

    • Key Features: A phenolic hydroxyl group directly attached to the aromatic ring.

  • Alternative C: Epichlorohydrin (Unreacted Reagent)

    • Molecular Formula: C₃H₅ClO

    • Molecular Weight: 92.52 g/mol

    • Key Features: An epoxide ring with an adjacent chloromethyl group.[3]

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. True validation comes from the convergence of data from multiple, orthogonal spectroscopic methods. Our workflow logically combines ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to build an unassailable case for the structure of Candidate A.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Data Interpretation & Validation MS Mass Spec (Molecular Weight) FTIR FT-IR (Functional Groups) Confirm_MW Confirm MW = 178.18 [M+H]⁺ = 179 MS->Confirm_MW NMR NMR Spectroscopy (Connectivity & Environment) Confirm_FG Identify C=O, C-O-C, Epoxide, Aromatic C-H FTIR->Confirm_FG Confirm_Connectivity Map ¹H & ¹³C Signals to Structure NMR->Confirm_Connectivity Final_Validation Structure Validated: This compound Confirm_MW->Final_Validation Confirm_FG->Final_Validation Confirm_Connectivity->Final_Validation

Caption: Integrated workflow for structural validation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle & Rationale: ¹H NMR spectroscopy provides the most detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. For our candidate, it is the premier tool for confirming the presence and specific arrangement of the aldehyde, aromatic, and epoxy-methoxy protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Data Interpretation and Comparison

The ¹H NMR spectrum provides a unique fingerprint that allows for definitive confirmation.

Assignment (Candidate A) Expected Chemical Shift (δ, ppm) Multiplicity Integration Rationale & Comparison
Aldehyde (-CHO)~9.88Singlet (s)1HThis highly deshielded proton is characteristic of aldehydes.[4][5] Its absence would immediately rule out Candidate A. Alternative B (4-hydroxybenzaldehyde) would show this peak, but also a broad phenolic -OH signal.
Aromatic (Ha)~7.85Doublet (d)2HProtons ortho to the electron-withdrawing aldehyde group are shifted downfield. The para-substitution pattern leads to a classic doublet of doublets or two distinct doublets for the aromatic region.
Aromatic (Hb)~7.05Doublet (d)2HProtons ortho to the electron-donating ether group are shifted upfield relative to Ha.
Methylene (-O-CH₂ -CH)4.25 / 4.00Doublet of doublets (dd)2HThese diastereotopic protons are adjacent to a chiral center (the epoxide CH) and will appear as two distinct signals, each split by the other and by the CH proton.
Epoxide Methine (-CH₂-CH -CH₂)~3.40Multiplet (m)1HThis proton is part of the three-membered ring and couples to the adjacent methylene and epoxide CH₂ groups. Signals in the 2.9-3.4 ppm range are characteristic of epoxide protons.[6][7]
Epoxide Methylene (-CH-CH₂ )2.92 / 2.78Doublet of doublets (dd)2HThese diastereotopic protons of the epoxide ring are also distinct, confirming the chiral center and ring strain. Their presence is a key indicator for Candidate A and rules out Alternative B.

Self-Validation Check:

  • Absence of a broad singlet around 5-10 ppm: This confirms the absence of the phenolic -OH from Alternative B (4-hydroxybenzaldehyde).[8]

  • Presence of all five distinct signal regions: This confirms the full structure of Candidate A is present, rather than just the starting materials.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Principle & Rationale: ¹³C NMR spectroscopy detects the carbon backbone of the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon environments and identifying key functional groups, particularly the carbonyl carbon.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-50 mg) is often beneficial.

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. This results in each unique carbon appearing as a singlet. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Processing: Standard Fourier transformation and processing.

Data Interpretation and Comparison

The chemical shifts in the ¹³C NMR spectrum are highly diagnostic of the carbon type.

Assignment (Candidate A) Expected Chemical Shift (δ, ppm) Rationale & Comparison
Aldehyde (C =O)~190.7The aldehydic carbonyl carbon is highly deshielded and its signal in this region is a definitive marker.[9][10] Ketones appear further downfield (>200 ppm). Alternative B would also show a peak here, but other signals would differ.
Aromatic (C-O)~164.5The aromatic carbon directly attached to the ether oxygen is significantly deshielded.
Aromatic (C-CHO)~130.0The aromatic carbon bearing the aldehyde group.
Aromatic (C-H, ortho to CHO)~132.0Due to the symmetry of the para-substituted ring, the two carbons ortho to the aldehyde are equivalent.
Aromatic (C-H, ortho to O)~115.0The two carbons ortho to the ether oxygen are equivalent and shielded by the electron-donating group.
Methylene (-O-C H₂-)~69.0Typical chemical shift for a carbon in an alkyl ether linkage.
Epoxide Methine (-C H-)~50.0The carbons of the strained epoxide ring appear in a characteristic upfield region.
Epoxide Methylene (-C H₂-)~44.5This signal, along with the epoxide methine, provides conclusive evidence of the intact oxirane ring.

Self-Validation Check:

  • A total of 8 distinct signals: This count matches the number of unique carbon environments in the symmetric structure of Candidate A.

  • Presence of the C=O signal at ~191 ppm: Confirms the aldehyde.

  • Presence of signals at ~50 and ~45 ppm: Confirms the epoxide ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies. It is ideal for quickly confirming the key components of Candidate A and flagging the absence or presence of impurities.

Experimental Protocol: FT-IR
  • Sample Preparation: If the sample is a solid, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.

  • Instrument: A standard FT-IR spectrometer.

  • Acquisition: Collect a spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum. A background spectrum is collected first and automatically subtracted.

Data Interpretation and Comparison

Key vibrational modes confirm the functional group architecture.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance & Comparison
Aromatic C-H Stretch3100 - 3000Confirms the presence of the benzene ring.
Aliphatic C-H Stretch3000 - 2850Corresponds to the C-H bonds of the epoxy-methoxy linker.
Aldehyde C-H Stretch2830 - 2810 & 2730 - 2710The presence of one or both of these moderately sharp peaks is highly diagnostic for an aldehyde functional group.[5][11]
Aldehyde C=O Stretch~1700 - 1685A very strong, sharp absorption. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹).[5] This is a primary indicator.
Aromatic C=C Stretch~1600 & ~1510Confirms the aromatic ring skeleton.
Aryl Ether C-O Stretch~1260 (asymmetric) & ~1040 (symmetric)A strong band confirming the Ar-O-CH₂ linkage. A similar C-O stretch is seen in 4-methoxybenzaldehyde.[12]
Epoxide Ring Vibration~1250 (ring "breathing"), ~915 & ~840 (C-O-C stretch)These bands, particularly the one near 840 cm⁻¹, are characteristic of a terminal epoxide ring and are crucial for confirming its presence.

Self-Validation Check:

  • Absence of a broad -OH stretch (~3500-3200 cm⁻¹): This definitively rules out significant contamination with Alternative B (4-hydroxybenzaldehyde).[13]

  • Co-existence of the C=O stretch (~1690 cm⁻¹) and epoxide bands (~840 cm⁻¹): This simultaneous observation strongly supports the bifunctional structure of Candidate A.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the molecular weight of the compound, which is one of its most fundamental properties. By ionizing the molecule and measuring its mass-to-charge ratio (m/z), we can confirm the elemental formula.

Experimental Protocol: MS
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument: An Electrospray Ionization (ESI) mass spectrometer is common for this type of molecule.

  • Acquisition: Infuse the sample into the source. Acquire data in positive ion mode. The molecule is expected to protonate to form a [M+H]⁺ ion.

Data Interpretation and Comparison
Ion Expected m/z Significance & Comparison
[M+H]⁺179.065The observation of the protonated molecular ion at m/z 179 confirms the molecular weight of 178.18 g/mol for Candidate A (C₁₀H₁₀O₃).
[M+Na]⁺201.047It is common to see a sodium adduct ([M+Na]⁺) in ESI-MS, which also confirms the molecular weight.

Self-Validation Check:

  • Correct Molecular Ion Peak: The presence of the m/z 179 peak and the absence of significant peaks at m/z 123 ([M+H]⁺ for Alternative B) or m/z 93 ([M+H]⁺ for Alternative C) confirms the molecular formula of the main component is that of Candidate A.

Conclusion: A Unified Structural Verdict

By systematically applying this multi-technique spectroscopic approach, we construct a cohesive and self-validating argument for the structure of this compound.

  • Mass Spectrometry confirms the correct molecular formula (C₁₀H₁₀O₃).

  • FT-IR Spectroscopy confirms the presence of all requisite functional groups (aldehyde, aromatic ring, ether, epoxide) and, crucially, the absence of the starting material's hydroxyl group.

  • ¹³C NMR Spectroscopy verifies the exact number of unique carbon environments, including the characteristic signals for the carbonyl and epoxide carbons.

  • ¹H NMR Spectroscopy provides the final, high-resolution proof, mapping out the precise connectivity and spatial arrangement of every proton in the molecule.

The convergence of these independent lines of evidence allows for the unambiguous structural assignment of this compound, providing the analytical confidence required for its use in high-stakes research and development applications.

References

  • Organic Chemistry at CU Boulder. (n.d.). Spectroscopy Tutorial: Example 7. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Miyake, Y., et al. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Oxirane, (chloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Lin, Y., et al. (2014). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. Journal of the American Oil Chemists' Society. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry: A Tenth Edition - OpenStax adaptation. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

  • Chegg. (2022, January 11). Solved The infrared (IR) spectrum of 4-methoxybenzaldehyde B. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-hydroxy- Infrared Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

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A Technical Guide to Bifunctional Cross-linking Agents: 4-(Oxiran-2-ylmethoxy)benzaldehyde in Focus

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a bifunctional cross-linking agent is a critical decision that profoundly impacts the efficacy, stability, and functionality of the resulting bioconjugate. This guide provides an in-depth comparison of 4-(Oxiran-2-ylmethoxy)benzaldehyde with other prevalent classes of bifunctional cross-linkers, offering insights into their mechanisms, performance, and practical applications, supported by established experimental principles.

The Principle of Bifunctional Cross-linking: A Gateway to Innovation

Bifunctional cross-linkers are molecules possessing two reactive functional groups, enabling the formation of covalent bonds between two molecules. This process, known as bioconjugation, is fundamental to a myriad of applications, from the development of antibody-drug conjugates (ADCs) and the immobilization of enzymes to the study of protein-protein interactions. The choice of a cross-linker dictates the specificity of the conjugation, the stability of the resulting linkage, and the preservation of the biomolecule's activity.

Unveiling this compound: A Heterobifunctional Cross-linker with Orthogonal Reactivity

This compound is a unique heterobifunctional cross-linking agent distinguished by its possession of two distinct reactive moieties: an epoxide (oxirane) ring and an aldehyde group. This structural feature allows for a two-step, controlled conjugation process, a significant advantage in complex bioconjugation schemes.

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₁₀O₃

  • Molecular Weight: 178.18 g/mol

  • Reactive Groups: Epoxide and Aldehyde

  • Spacer Arm Length: Approximately 8.5 Å

The epoxide group readily reacts with nucleophiles, most notably the primary amines found in the side chains of lysine residues and the N-terminus of proteins. This reaction proceeds via a ring-opening mechanism, forming a stable secondary amine linkage.[1] Concurrently, the aldehyde group can react with primary amines to form a Schiff base, which can be subsequently stabilized by reduction to a secondary amine. The differential reactivity of these two groups allows for sequential and site-specific conjugation strategies.[2][3]

Reaction Mechanism of this compound

The utility of this cross-linker lies in the orthogonal reactivity of its functional groups, which can be exploited for controlled, stepwise conjugations.

Step 1: Epoxide-Amine Reaction

The epoxide ring is susceptible to nucleophilic attack by primary amines under mild conditions. This reaction is typically carried out at a neutral to slightly alkaline pH to ensure the deprotonation of the amine group, enhancing its nucleophilicity. The resulting secondary amine bond is highly stable.[4]

Step 2: Aldehyde-Amine Reaction (Reductive Amination)

The aldehyde group reacts with a primary amine to form an imine (Schiff base). This reaction is reversible and the resulting imine can be hydrolyzed. To form a stable linkage, the imine is typically reduced in situ using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine.

Reaction_Mechanism cluster_0 Step 1: Epoxide-Amine Reaction cluster_1 Step 2: Aldehyde-Amine Reaction Crosslinker_E This compound (Epoxide end) Intermediate_1 Stable Secondary Amine Linkage Crosslinker_E->Intermediate_1 pH 7-9 Protein1_NH2 Protein 1 (-NH2) Protein1_NH2->Intermediate_1 Intermediate_1_A Intermediate 1 (Aldehyde end) Schiff_Base Schiff Base (Unstable) Intermediate_1_A->Schiff_Base Protein2_NH2 Protein 2 (-NH2) Protein2_NH2->Schiff_Base Final_Product Stable Secondary Amine Linkage Schiff_Base->Final_Product Reduction (e.g., NaBH3CN)

Caption: Sequential reaction mechanism of this compound.

A Comparative Analysis: this compound vs. Other Bifunctional Cross-linkers

The selection of a cross-linking agent is contingent on the specific application, the functional groups available on the biomolecules, and the desired properties of the final conjugate. Below is a comparison of this compound with other commonly used classes of cross-linkers.

Cross-linker ClassReactive GroupsTarget Functional GroupsBond FormedSpacer ArmKey AdvantagesKey Disadvantages
This compound Epoxide, AldehydePrimary AminesSecondary Amine~8.5 ÅOrthogonal reactivity, stable linkageSlower reaction kinetics compared to NHS esters
N-Hydroxysuccinimide (NHS) Esters NHS EsterPrimary AminesAmideVariableHigh reactivity, stable amide bond[5]Susceptible to hydrolysis, potential side reactions with Tyr, Ser, Thr[1][6]
Maleimides MaleimideSulfhydryls (Thiols)ThioetherVariableHigh specificity for thiolsThioether bond can undergo retro-Michael reaction, leading to deconjugation[7]
Glutaraldehyde AldehydePrimary AminesSchiff Base (reduced to secondary amine)~7.5 ÅHigh reactivity, effective cross-linkingCan lead to polymerization, potential cytotoxicity[2][8]
N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine-Reactive Cross-linking

NHS esters are widely used due to their high reactivity towards primary amines, forming stable amide bonds.[5] However, this high reactivity is a double-edged sword. NHS esters are highly susceptible to hydrolysis in aqueous solutions, a competing reaction that reduces conjugation efficiency.[5] Furthermore, studies have shown that NHS esters can exhibit side reactions with other nucleophilic amino acid residues such as tyrosine, serine, and threonine, potentially leading to a heterogeneous product.[1][6]

In comparison to this compound, NHS esters offer faster reaction kinetics but lack the controlled, stepwise conjugation capability and may present challenges in achieving a homogenous product.

Maleimides: The Thiol-Specific Choice

Maleimide-based cross-linkers are the go-to reagents for targeting sulfhydryl groups, which are present in cysteine residues. This specificity allows for site-specific conjugation, particularly in proteins where cysteine residues are less abundant than lysines. The thioether bond formed is generally stable; however, it is susceptible to a retro-Michael reaction, especially in the presence of other thiols, which can lead to the dissociation of the conjugate.[7]

This compound offers a more stable linkage compared to the potentially reversible thioether bond of maleimides, although it targets the more abundant amine groups.

Glutaraldehyde: A Potent but Potentially Problematic Cross-linker

Glutaraldehyde is a homobifunctional cross-linker with two aldehyde groups that readily react with primary amines. It is a highly efficient cross-linking agent and has been extensively used for enzyme immobilization and tissue fixation.[] However, glutaraldehyde has a propensity to polymerize, which can lead to uncontrolled cross-linking and the formation of heterogeneous products. A significant concern with glutaraldehyde is its inherent cytotoxicity, which can be a major drawback in applications involving live cells or in the development of therapeutics.[2][8]

In contrast, this compound provides a more controlled cross-linking process and is expected to have lower cytotoxicity compared to glutaraldehyde.

Experimental Protocols: A Practical Guide to Cross-linking

To provide a practical context, the following are representative, step-by-step protocols for the conjugation of an antibody to a payload using different cross-linking strategies.

Protocol: Antibody-Payload Conjugation using this compound

This protocol outlines a two-step process, first reacting the epoxide group with the antibody, followed by the conjugation of an amine-containing payload to the aldehyde group.

Protocol_OMB Step1 Step 1: Antibody Activation (Epoxide Reaction) Step2 Step 2: Purification Step1->Step2 Incubate Antibody with This compound in PBS (pH 7.4) at 37°C for 24h Step3 Step 3: Payload Conjugation (Aldehyde Reaction) Step2->Step3 Remove excess cross-linker (e.g., size exclusion chromatography) Step4 Step 4: Reduction Step3->Step4 Add amine-containing payload and incubate at RT for 2h Step5 Step 5: Final Purification Step4->Step5 Add NaBH3CN and incubate at RT for 1h End Characterize ADC Step5->End Purify the ADC (e.g., SEC)

Sources

A Comparative Guide to the Cytotoxicity of 4-(Oxiran-2-ylmethoxy)benzaldehyde and Its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the cytotoxic properties of 4-(Oxiran-2-ylmethoxy)benzaldehyde and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the structure-activity relationships, mechanisms of action, and comparative efficacy of this class of compounds against various cancer cell lines. While direct cytotoxic data for this compound is limited in publicly accessible literature, this guide synthesizes available data on closely related benzaldehyde derivatives to provide a robust framework for understanding its potential as an anticancer agent.

Introduction: The Therapeutic Potential of Benzaldehyde Derivatives

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor effects. Their relatively simple chemical structure provides a versatile scaffold for medicinal chemists to explore modifications that can enhance potency and selectivity against cancer cells. The aldehyde functional group itself is a key player, often implicated in the biological activity of these molecules.

A particularly interesting modification is the introduction of an oxirane (epoxide) ring, as seen in this compound, also known as 4-(glycidyloxy)benzaldehyde. The oxirane ring is a strained three-membered ether, making it susceptible to nucleophilic attack and ring-opening. This inherent reactivity can lead to covalent interactions with biological macromolecules such as proteins and nucleic acids, a mechanism often exploited in the design of anticancer drugs. However, this reactivity also necessitates careful evaluation of cytotoxicity and selectivity to minimize off-target effects.

This guide will compare the cytotoxic profiles of various benzaldehyde derivatives to elucidate the structural features that govern their anticancer activity. We will explore the influence of different substituents on the benzaldehyde ring and discuss the anticipated role of the oxirane moiety in mediating cytotoxicity.

Comparative Cytotoxicity of Benzaldehyde Derivatives

The cytotoxic efficacy of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring. To provide a comparative overview, the following table summarizes the 50% inhibitory concentration (IC50) values of various benzaldehyde analogs against a panel of human cancer cell lines. This data, compiled from multiple studies, serves as a basis for understanding the structure-activity relationship (SAR) within this compound class.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Benzaldehyde Derivatives against Various Cancer Cell Lines

Compound/DerivativeSubstitution PatternA549 (Lung)H1299 (Lung)HeLa (Cervical)MCF-7 (Breast)HepG2 (Liver)
BenzaldehydeUnsubstituted-----
4-Chlorobenzaldehyde4-Cl-----
4-Hydroxybenzaldehyde4-OH-----
4-Methoxybenzaldehyde4-OCH3-----
4-((4-Chlorobenzyl)oxy)benzaldehyde4-O-CH2-Ph-4-Cl>60>60---
Coniferyl aldehyde derivative (ABMM-6)Complex-14.0---
Coniferyl aldehyde derivative (ABMM-24)Complex-13.7---
2',4'-dihydroxy-3-methoxychalconeChalcone--12.80 µg/mL--
2',4',4'-trihydroxy-3-methoxychalconeChalcone--8.53 µg/mL24.61 µg/mL-
Asymmetrical Mono-Carbonyl Analog of Curcumin (1b)Chalcone---7.86-

Data compiled from multiple sources.[1][2] Note: Direct IC50 values for this compound were not available in the cited literature. The table includes data for related benzaldehyde and chalcone structures to provide a basis for SAR discussion.

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1, along with findings from broader studies on benzaldehyde derivatives, allows for the elucidation of key structure-activity relationships.

The Role of the Aldehyde Group

The aldehyde moiety is a crucial pharmacophore for the cytotoxic activity of many of these compounds. Its electrophilic nature allows for reactions with biological nucleophiles, potentially leading to cellular dysfunction and apoptosis.

Influence of Ring Substituents

The cytotoxic profile of benzaldehyde derivatives can be significantly modulated by the electronic and steric properties of the substituents on the phenyl ring. For instance, the addition of a benzyloxy group, as seen in some of the studied benzyloxybenzaldehyde derivatives, can influence the molecule's lipophilicity and its interaction with cellular targets.

The Anticipated Impact of the Oxirane Ring

While specific data for this compound is scarce, the presence of the oxirane (glycidyl ether) group is expected to be a major determinant of its cytotoxic activity. Epoxides are known alkylating agents that can react with nucleophilic residues in proteins and DNA. This covalent modification can disrupt protein function and induce DNA damage, ultimately triggering apoptotic cell death. The reactivity of the oxirane ring, however, must be balanced to achieve selective tumor cell killing while minimizing toxicity to normal tissues.

Below is a conceptual workflow illustrating the anticipated mechanism of action for an epoxide-containing benzaldehyde derivative.

G cluster_0 Cellular Uptake and Interaction cluster_1 Downstream Cellular Effects Compound This compound CellMembrane Cell Membrane Penetration Compound->CellMembrane Nucleophiles Cellular Nucleophiles (Proteins, DNA) CellMembrane->Nucleophiles CovalentAdduct Formation of Covalent Adducts Nucleophiles->CovalentAdduct ProteinDysfunction Protein Dysfunction CovalentAdduct->ProteinDysfunction DNADamage DNA Damage CovalentAdduct->DNADamage StressResponse Cellular Stress Response ProteinDysfunction->StressResponse DNADamage->StressResponse Apoptosis Apoptosis StressResponse->Apoptosis

Figure 1: Anticipated mechanism of cytotoxicity for this compound.

Mechanistic Insights: Induction of Apoptosis

Several studies on benzaldehyde derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death.[3][4] The initiation of apoptosis can occur through various signaling pathways, often involving the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and activation of caspases.

A common pathway involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Pro-apoptotic proteins like Bax can be upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade.

The following diagram illustrates a generalized apoptotic signaling pathway that may be activated by cytotoxic benzaldehyde derivatives.

G Compound Cytotoxic Benzaldehyde Derivative ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Generalized apoptotic pathway induced by benzaldehyde derivatives.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.

MTT Assay Protocol

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., A549, MCF-7, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound (and a vehicle control, typically DMSO) in culture medium.

    • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • After the treatment period, add 10-20 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for a typical cytotoxicity screening experiment.

G cluster_0 Experimental Setup cluster_1 Treatment and Incubation cluster_2 Cytotoxicity Assay cluster_3 Data Analysis CellCulture Cell Line Seeding (96-well plate) Treatment Cell Treatment with Compound Series CellCulture->Treatment CompoundPrep Preparation of Compound Dilutions CompoundPrep->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Reading (570 nm) MTT_Assay->Absorbance IC50 IC50 Value Calculation Absorbance->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR

Figure 3: Workflow for in vitro cytotoxicity screening of benzaldehyde derivatives.

Conclusion and Future Directions

The available evidence strongly suggests that benzaldehyde and its derivatives are a promising class of compounds for the development of novel anticancer agents. Their cytotoxicity is intricately linked to their chemical structure, with the aldehyde group and various ring substituents playing key roles in their biological activity.

Future research should focus on:

  • Synthesis and in vitro screening: The synthesis of this compound and a series of its derivatives, followed by comprehensive in vitro cytotoxicity screening against a broad panel of cancer cell lines, is a critical next step.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these epoxide-containing benzaldehydes will be crucial for understanding their mode of action and for rational drug design.

  • In vivo efficacy and toxicity: Promising candidates from in vitro studies should be evaluated in preclinical animal models to assess their in vivo antitumor efficacy and to determine their toxicological profiles.

By systematically exploring the structure-activity relationships and mechanisms of action of this intriguing class of compounds, the scientific community can pave the way for the development of new and effective cancer therapies.

References

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  • Tofighi, Z., et al. (2017). In Vitro Antiplasmodial Activity and Cytotoxic Effect of (Z)-2-Benzylidene-4, 6-Dimethoxybenzofuran-3(2H)-One Derivatives. Iranian Journal of Pharmaceutical Research, 16(1), 236-243. [Link]

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A Performance Benchmark: 4-(Oxiran-2-ylmethoxy)benzaldehyde-Based Epoxy Resins vs. Conventional Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Greener, High-Performance Future

In the ever-evolving landscape of polymer science, the pursuit of high-performance materials with sustainable credentials is a paramount objective. This guide offers an in-depth comparative analysis of epoxy resins derived from 4-(Oxiran-2-ylmethoxy)benzaldehyde, a bio-based monomer readily synthesized from vanillin, against the industry-standard bisphenol A diglycidyl ether (DGEBA). We will delve into the synthesis, curing behavior, and critically, the thermal and mechanical performance of these resins, supported by experimental data to inform researchers, scientists, and drug development professionals on the viability of this promising bio-based alternative.

Introduction: The Imperative for Bio-Based Epoxy Systems

Epoxy resins are a cornerstone of modern materials science, prized for their exceptional adhesion, chemical resistance, and mechanical strength.[1] For decades, DGEBA has been the workhorse of this class of thermosets. However, growing environmental concerns and regulatory scrutiny surrounding bisphenol A have catalyzed the search for sustainable alternatives.[1] Vanillin, a naturally occurring aromatic aldehyde, presents an attractive and renewable feedstock for the synthesis of novel epoxy monomers.[2] This guide focuses on the glycidyl ether derivative of vanillin, this compound, and its potential to not only match but in some aspects, surpass the performance of conventional DGEBA-based systems.

Synthesis and Curing: A Tale of Two Resins

The synthesis of this compound epoxy resin follows a well-established glycidylation reaction of the phenolic hydroxyl group of vanillin with epichlorohydrin.[3] This process is analogous to the synthesis of DGEBA from bisphenol A. The presence of the aldehyde group in the vanillin-derived monomer offers a unique chemical handle for further functionalization, a feature not present in DGEBA.

cluster_0 Synthesis of this compound Epoxy Resin cluster_1 Synthesis of DGEBA Vanillin Vanillin V_Epoxy This compound Epoxy Resin Vanillin->V_Epoxy + Epichlorohydrin, NaOH Epichlorohydrin Epichlorohydrin NaOH NaOH BPA Bisphenol A DGEBA DGEBA Epoxy Resin BPA->DGEBA + Epichlorohydrin, NaOH Epichlorohydrin2 Epichlorohydrin NaOH2 NaOH

Figure 1: Simplified synthesis pathways for vanillin-based epoxy resin and DGEBA.

The curing or cross-linking of epoxy resins is a critical step that dictates the final properties of the thermoset.[4] This is typically achieved by reacting the epoxy resin with a hardener, often an amine-based curing agent. The choice of curing agent significantly influences the curing kinetics and the thermomechanical properties of the final polymer network.[5][6]

Experimental Protocol: Curing of Epoxy Resins
  • Formulation: The epoxy resin (either vanillin-based or DGEBA) and the amine curing agent (e.g., 4,4'-diaminodiphenyl sulfone, DDS, or Jeffamine D230) are stoichiometrically mixed.[7]

  • Degassing: The mixture is degassed in a vacuum oven to remove any entrapped air bubbles.

  • Curing Schedule: The degassed mixture is poured into a preheated mold and cured in a programmable oven. A typical curing cycle might involve an initial stage at a lower temperature (e.g., 150°C for 1 hour) followed by a post-curing stage at a higher temperature (e.g., 180°C for 2 hours) to ensure complete cross-linking.[8] The specific temperatures and durations are dependent on the reactivity of the resin and curing agent.[4]

Performance Benchmark: Thermal Properties

The thermal stability and glass transition temperature (Tg) are critical performance indicators for epoxy resins, as they define the upper service temperature of the material.

Glass Transition Temperature (Tg)

The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg is generally desirable for applications requiring high-temperature performance.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: A small sample (5-10 mg) of the cured epoxy resin is hermetically sealed in an aluminum pan.

  • Analysis: The sample is heated in a DSC instrument at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Interpretation: The Tg is determined from the midpoint of the step change in the heat flow curve.

Comparative Data: Glass Transition Temperature

Epoxy Resin SystemCuring AgentGlass Transition Temperature (Tg) (°C)
Vanillin-based (DADE)D230106[7]
DGEBAD23098[7]
Vanillin-based (EP1)DDS~214[1]
DGEBADDS166[1]
Vanillin-based (DGEVA)4,4-DDS140[9]

Note: The specific values can vary depending on the exact molecular structure of the vanillin derivative and the curing conditions.

The data clearly indicates that vanillin-based epoxy resins can exhibit a significantly higher Tg compared to their DGEBA counterparts when cured with the same hardener.[1][7] This enhanced thermal performance can be attributed to the rigid aromatic structure of the vanillin monomer.

Thermal Stability

Thermal stability refers to the ability of a material to resist degradation at high temperatures. This is often evaluated using thermogravimetric analysis (TGA).

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: A small sample (10-15 mg) of the cured epoxy resin is placed in a TGA crucible.

  • Analysis: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of decomposition and the char yield at high temperatures are key parameters.

cluster_0 Thermal Analysis Workflow start Cured Epoxy Sample dsc DSC Analysis (Determine Tg) start->dsc tga TGA Analysis (Determine Thermal Stability) start->tga data Comparative Performance Data dsc->data tga->data

Figure 2: Workflow for the thermal characterization of epoxy resins.

Performance Benchmark: Mechanical Properties

The mechanical properties of an epoxy resin, such as its strength and stiffness, are crucial for its intended application.

Experimental Protocol: Tensile Testing

  • Specimen Preparation: Dog-bone shaped specimens of the cured epoxy resin are prepared according to standard specifications (e.g., ASTM D638).

  • Testing: The specimens are subjected to a controlled tensile force in a universal testing machine until they fracture.

  • Data Acquisition: The applied load and the elongation of the specimen are recorded to generate a stress-strain curve.

  • Data Analysis: The tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility) are calculated from the stress-strain curve.

Comparative Data: Mechanical Properties

Epoxy Resin SystemCuring AgentTensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
Vanillin-based (DADE)D23057.4[7]-3.1[7]
DGEBAD23045.1[7]-2.4[7]
Vanillin-based (EP2)DDS~80.3[1]~2.71[1]-
DGEBADDS76.4[1]1.89[1]-
Vanillin-based (DGEVA)4,4-DDS-3.84 (Bending Modulus)[9]-

The results demonstrate that vanillin-based epoxy resins can exhibit superior mechanical properties compared to DGEBA.[1][7] The tensile strength and modulus of the vanillin-based systems are notably higher, indicating a stronger and stiffer material.[1][7] This is likely due to the inherent rigidity of the vanillin-derived molecular structure, which translates to a more robust cross-linked network.

Conclusion: A Viable and High-Performing Alternative

The experimental evidence strongly suggests that this compound-based epoxy resins, derived from the renewable resource vanillin, are not only a viable alternative to conventional DGEBA resins but also offer significant performance advantages. The higher glass transition temperatures and superior mechanical properties make them suitable for a wide range of demanding applications. As the chemical industry continues to pivot towards sustainability, the adoption of such bio-based, high-performance materials will be instrumental in driving innovation while minimizing environmental impact.

References

  • Wikipedia. (n.d.). Phenol formaldehyde resin. Retrieved January 23, 2026, from [Link].

  • Emerald Publishing. (2015, January 5). Curing study and evaluation of epoxy resin with amine functional chloroaniline acetaldehyde condensate. Retrieved January 23, 2026, from [Link].

  • ResearchGate. (2025, August 6). Curing kinetics of epoxy resins. Retrieved January 23, 2026, from [Link].

  • ResearchGate. (2025, August 9). The thermal degradation of some epoxy resins. Retrieved January 23, 2026, from [Link].

  • ResearchGate. (2025, August 6). Synthesis and Characterization of High-Performance Epoxy Resin Based on Disiloxane 4,4'-Oxybis(benzoic acid) Ester. Retrieved January 23, 2026, from [Link].

  • Vertec BioSolvents. (2025, May 6). Traditional vs Bio-Based Resin: Comparing the Alternatives. Retrieved January 23, 2026, from [Link].

  • Asian Journal of Applied Chemistry Research. (2021, August 31). Synthesis and Characterization of Epoxy Resins-Modified Waterborne Polyurethane Emulsion. Retrieved January 23, 2026, from [Link].

  • MDPI. (2021, November 10). Bio-Based Epoxy Adhesives with Lignin-Based Aromatic Monophenols Replacing Bisphenol A. Retrieved January 23, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. Retrieved January 23, 2026, from [Link].

  • ACS Publications. (2017, February 24). Vanillin-Derived High-Performance Flame Retardant Epoxy Resins: Facile Synthesis and Properties. Retrieved January 23, 2026, from [Link].

  • EPub Bayreuth. (n.d.). Interplay of curing and thermal degradation in epoxy resins cured with amino acids. Retrieved January 23, 2026, from [Link].

  • Royal Society of Chemistry. (2025, September 10). Vanillin-derived epoxy resin as a high fracture toughness high stiffness matrix for carbon fibre reinforced structural composites. Retrieved January 23, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). Synthesis and Properties of a Bio-Based Epoxy Resin With High Epoxy Value and Low Viscosity. Retrieved January 23, 2026, from [Link].

  • ResearchGate. (n.d.). Curing kinetics and mechanical properties of bio-based epoxy composites comprising lignin-based epoxy resins. Retrieved January 23, 2026, from [Link].

  • Royal Society of Chemistry. (n.d.). A renewable bio-based epoxy resin with improved mechanical performance that can compete with DGEBA. Retrieved January 23, 2026, from [Link].

  • University of Toronto Libraries. (n.d.). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin. Retrieved January 23, 2026, from [Link].

  • Preprints.org. (2020, August 26). A recyclable vanillin-based epoxy resin with high-performance that can compete with DGEBA. Retrieved January 23, 2026, from [Link].

  • MDPI. (2024, September 18). Recent Development of Functional Bio-Based Epoxy Resins. Retrieved January 23, 2026, from [Link].

  • ScienceDirect. (n.d.). Functionalized epoxy resins for enhanced interface properties and corrosion resistance. Retrieved January 23, 2026, from [Link].

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Safety Operating Guide

Mastering the Safe Handling of 4-(Oxiran-2-ylmethoxy)benzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and manipulation of novel chemical entities are paramount to discovery. 4-(Oxiran-2-ylmethoxy)benzaldehyde, a bifunctional molecule incorporating both a reactive epoxide ring and an aromatic aldehyde, presents unique opportunities in synthetic chemistry. However, its dual functionality also necessitates a robust and well-informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Inherent Hazards: A Tale of Two Functional Groups

The hazard profile of this compound is a composite of the risks associated with its two key functional groups: the oxirane (epoxide) and the benzaldehyde.

  • The Epoxide Moiety: The three-membered ring of the epoxide is highly strained, making it susceptible to ring-opening reactions. This reactivity is the basis for its synthetic utility but also a primary source of its hazardous properties. Epoxides are recognized as alkylating agents, meaning they can react with biological macromolecules like DNA.[1] This reactivity underlies their classification as potential mutagens and carcinogens.[2][3] Furthermore, epoxy compounds are notorious for causing allergic skin reactions (sensitization) and can act as irritants to the eyes, skin, and respiratory tract.[4][5] Low molecular weight epoxides, in particular, are considered strong irritants.[3]

  • The Benzaldehyde Moiety: Aromatic aldehydes, such as benzaldehyde, are known to be irritants. They can cause irritation to the skin, eyes, and respiratory system.[6] While generally less acutely toxic than epoxides, their irritant properties can cause significant discomfort and, with prolonged exposure, may lead to more severe health effects.

Therefore, when handling this compound, one must assume the compound is a skin and eye irritant, a potential skin sensitizer, and a possible mutagen or carcinogen. A comprehensive safety plan must address all these potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is non-negotiable when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical splash gogglesNitrile or butyl rubber glovesFully buttoned lab coatRecommended, especially if handling powders or in poorly ventilated areas. Use a NIOSH-approved respirator with an organic vapor cartridge.
Running reactions Chemical splash goggles or a face shieldNitrile or butyl rubber glovesFully buttoned lab coat, chemical-resistant apronWork in a certified chemical fume hood.
Work-up and purification Chemical splash goggles or a face shieldNitrile or butyl rubber glovesFully buttoned lab coat, chemical-resistant apronWork in a certified chemical fume hood.
Handling neat compound Face shield over chemical splash gogglesDouble-gloving with nitrile or butyl rubber glovesChemical-resistant suit or coverallsMandatory. Use a NIOSH-approved respirator with an organic vapor cartridge.

The Rationale Behind the Choices:

  • Eye Protection: Chemical splash goggles are the minimum requirement to protect against splashes.[7] A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.

  • Hand Protection: Standard latex gloves are not sufficient. Nitrile or butyl rubber gloves offer better resistance to chemical permeation by epoxides.[7] It is crucial to inspect gloves for any signs of degradation or puncture before and during use.

  • Body Protection: A standard lab coat provides a basic barrier. For procedures with a higher risk of splashes or when handling larger quantities, a chemical-resistant apron or coveralls should be worn.[8]

  • Respiratory Protection: Due to the irritant nature of the aldehyde and the potential for respiratory sensitization from the epoxide, working in a well-ventilated area is crucial.[9] For any operation that could generate aerosols or vapors, a certified chemical fume hood is mandatory.[10] In situations where engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge should be used.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment. The following workflow provides a procedural guide for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Review SDS & SOPs PPE 2. Don Appropriate PPE Prep->PPE Weigh 3. Weigh in Fume Hood PPE->Weigh React 4. Conduct Reaction in Fume Hood Weigh->React Workup 5. Perform Work-up in Fume Hood React->Workup Decon 6. Decontaminate Glassware Workup->Decon Waste 7. Segregate & Label Waste Decon->Waste Dispose 8. Dispose via EHS Waste->Dispose

Safe handling workflow for this compound.

Detailed Steps:

  • Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for any similar compounds and the specific Standard Operating Procedures (SOPs) for handling reactive chemicals in your laboratory.[12]

  • Don Appropriate PPE: Select and put on the personal protective equipment as outlined in the table above, ensuring a proper fit.[13]

  • Weighing: If the compound is a solid, weigh it out in a chemical fume hood to avoid inhalation of dust particles. If it is a liquid, perform all transfers within the fume hood.

  • Reaction Setup and Execution: All reactions involving this compound must be conducted in a certified chemical fume hood.[1] Ensure that the reaction vessel is appropriately sized and that any potential exotherms are anticipated and can be controlled.

  • Work-up and Purification: All subsequent steps, including quenching, extraction, and purification (e.g., chromatography), must also be performed within a chemical fume hood.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A suitable solvent wash followed by a base wash (to open the epoxide ring) can be effective. Consult your institution's safety guidelines for specific decontamination procedures.

  • Waste Segregation and Labeling: All waste materials, including contaminated gloves, paper towels, and chemical waste, must be segregated into appropriately labeled hazardous waste containers.[6]

  • Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Never pour chemical waste down the drain.[14]

Disposal Plan: Managing the Aftermath

Proper disposal is a critical component of the safety protocol. All materials contaminated with this compound are considered hazardous waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and paper towels should be collected in a designated, sealed plastic bag and placed in a solid hazardous waste container.

  • Liquid Waste: All liquid waste, including reaction residues, solvent washes, and chromatography fractions, must be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container. The container should be labeled with the full chemical name and the approximate concentration of this compound.

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

Always follow your institution's specific guidelines for hazardous waste disposal. When in doubt, contact your EHS department for guidance.

By understanding the hazards, diligently using the correct personal protective equipment, and adhering to a strict operational and disposal plan, researchers can safely harness the synthetic potential of this compound. A culture of safety, grounded in scientific understanding and procedural discipline, is the bedrock of innovative and responsible research.

References

  • European Agency for Safety and Health at Work. (2013, June 27). Occupational exposure to epoxy resins. OSHwiki. [Link]

  • NACE International Institute. (n.d.). Working Safely with Epoxy Coatings. [Link]

  • Glatt, H. R. (1980). Epoxides--is there a human health problem? PMC - PubMed Central. [Link]

  • Polyestershoppen. (n.d.). Personal Protective Equipment When Working with Resins. [Link]

  • Crosslink Technology Inc. (n.d.). Epoxy Resin Systems Safe Handling Guide. [Link]

  • Occupational Safety and Health Administration. (2021, August 27). Occupational Exposure to Epoxy Resins. [Link]

  • WEST SYSTEM Epoxy. (n.d.). Preventing Overexposure. [Link]

  • International Labour Organization. (2011, August 3). Epoxy Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • Wolverine Coatings Corporation. (n.d.). Safe Handling of Epoxy Resin Systems. [Link]

  • CPWR - The Center for Construction Research and Training. (n.d.). Epoxy Resin Systems. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]

  • Adhesives and Sealants Council. (n.d.). SAFE HANDLING OF EPOXY SYSTEMS. [Link]

  • Wikipedia. (n.d.). Epoxide. [Link]

  • Australian Government Department of Health. (2015, July 3). Long-chain alkyl oxiranes: Human health tier II assessment. [Link]

  • Resin8. (n.d.). Correct PPE When Using Epoxy Art Resin!. [Link]

  • ResearchGate. (2025, August 6). Respiratory effects of exposure of shipyard workers to epoxy paints. [Link]

  • WEST SYSTEM Epoxy. (n.d.). Health Effects from Overexposure to Epoxy. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.